6-Hydroxy-1-indanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,10H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOANRQDXNNXOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427271 | |
| Record name | 6-Hydroxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62803-47-8 | |
| Record name | 6-Hydroxyindan-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62803-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Hydroxy-1-indanone CAS number and properties
An In-depth Technical Guide to 6-Hydroxy-1-indanone
This guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document details the compound's properties, synthesis protocols, and significant biological applications, presenting data in a clear, structured format.
Core Compound Identification
This compound is a bicyclic aromatic ketone. Its structure, featuring a hydroxyl group on the benzene (B151609) ring, makes it a valuable precursor for synthesizing a range of biologically active molecules.
| Identifier | Value |
| CAS Number | 62803-47-8[1][2][3][4] |
| Molecular Formula | C₉H₈O₂[1][2][4][5] |
| IUPAC Name | 6-hydroxy-2,3-dihydroinden-1-one[5] |
| Synonyms | 6-Hydroxy-2,3-dihydro-1H-inden-1-one, 6-hydroxyindan-1-one[2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Weight | 148.16 g/mol [1][2][4][5] |
| Appearance | White to light yellow crystalline solid[1][6] |
| Melting Point | 154-158 °C[1][3][6] |
| Boiling Point (Predicted) | 329.0 ± 31.0 °C[6] |
| InChI Key | MOANRQDXNNXOLW-UHFFFAOYSA-N[1] |
| SMILES | Oc1ccc2CCC(=O)c2c1[1] |
Synthesis Protocol: Demethylation of 6-Methoxy-1-indanone
A common laboratory-scale synthesis of this compound involves the demethylation of 6-Methoxy-1-indanone using aluminum chloride as a Lewis acid catalyst.[6][7]
Materials:
-
6-Methoxy-1-indanone (1.0 eq, 15.4 mmol, 2.5 g)
-
Aluminum chloride (2.6 eq, 39.7 mmol, 5.3 g)
-
Toluene (B28343) (100 mL)
-
Ethyl acetate
-
Ice water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of aluminum chloride (5.3 g) in toluene (75 mL) is prepared in a reaction flask under a nitrogen atmosphere at room temperature.
-
6-Methoxy-1-indanone (2.5 g) is added slowly to the stirred suspension. The remaining reactant is rinsed into the flask with an additional 25 mL of toluene.
-
The reaction mixture is heated to reflux and maintained for 1 hour.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is slowly poured into ice water to quench the reaction.
-
The mixture is transferred to a separatory funnel using ethyl acetate. The organic layer is separated.
-
The organic phase is washed sequentially with water (2x) and then with saturated sodium chloride solution (1x).
-
The washed organic layer is dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the product.
Yield and Characterization:
-
Yield: 1.5 g (66%) of 6-hydroxy-2,3-dihydro-1H-inden-1-one as a light tan solid.[6][7]
-
¹H NMR (400 MHz, DMSO-d6): δ 9.72 (s, 1H), 7.36 (d, J = 8 Hz, 1H), 7.07 (dd, J = 8, 3 Hz, 1H), 6.90 (d, J = 3 Hz, 1H), 2.94 (m, 2H), 2.58 (m, 2H).[6][7]
Biological Significance and Applications
This compound serves as a key building block in the synthesis of various compounds with significant therapeutic potential.
Precursor for Checkpoint Kinase 1 (CHK-1) Inhibitors
This compound is utilized in the synthesis of 1,4-dihydroindeno[1,2-c]pyrazoles.[2][6][7] These molecules are potent inhibitors of Checkpoint Kinase 1 (CHK-1), an essential enzyme in the DNA damage response pathway.[2][6][7] By inhibiting CHK-1, these compounds can disrupt cell cycle checkpoints, leading to the death of cancer cells, particularly in combination with DNA-damaging chemotherapies.[2][6][7]
Synthesis of Monoamine Oxidase (MAO) Inhibitors
Derivatives of this compound, specifically C6-alkoxy and benzyloxy-substituted 1-indanones, are potential inhibitors of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[8] MAOs are enzymes that metabolize amine neurotransmitters like serotonin (B10506) and dopamine.[8] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.
Development of Anti-Inflammatory Agents
Researchers have designed and synthesized novel 2-benzylidene-1-indanone (B110557) derivatives with a hydroxyl group at the C-6 position.[9] These compounds have been evaluated for their ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[9] This line of research indicates the potential of the this compound scaffold in developing new anti-inflammatory drugs.[9]
Experimental Workflow: Anti-Inflammatory Activity Screening
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with the synthesized this compound derivatives at a specific concentration (e.g., 10 µM) for 30 minutes.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) to induce an inflammatory response. This incubation typically lasts for 24 hours.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage inhibition of cytokine release by the test compounds is calculated relative to a control (LPS-stimulated cells without any compound).
Safety and Handling
This compound is associated with several hazard classifications. Users should consult the Safety Data Sheet (SDS) before handling.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1][5]
-
Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. This compound 97 62803-47-8 [sigmaaldrich.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 62803-47-8 this compound AKSci J92459 [aksci.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 62803-47-8 [m.chemicalbook.com]
- 7. This compound | 62803-47-8 [chemicalbook.com]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-1-indanone is a crucial chemical intermediate, recognized for its role in the synthesis of various biologically active molecules. Its indanone core is a privileged structure in medicinal chemistry, forming the backbone of compounds with diverse therapeutic applications. Notably, it serves as a precursor for the synthesis of 1,4-dihydroindeno[1,2-c]pyrazoles, which have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK-1), a key regulator in the DNA damage response pathway, thereby showing potential in cancer therapy.[1][2] This guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and relevant biological pathway context.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated resource for laboratory use and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [1][3][4] |
| Molecular Weight | 148.16 g/mol | [1][4][5] |
| Appearance | White to light yellow, powder to crystal | [1][3] |
| Melting Point | 154-158 °C | [1][3][6] |
| Boiling Point | 329.0 ± 31.0 °C (Predicted) | [1][3] |
| Density | 1.305 g/cm³ | [3] |
| Solubility | Soluble in Methanol | [1][3][7] |
| pKa | 9.45 ± 0.20 (Predicted) | [1][3] |
| LogP | 1.521 | [3] |
| Flash Point | 139.8 °C | [3] |
| Vapor Pressure | 9.51E-05 mmHg at 25°C | [3] |
| Refractive Index | 1.631 | [3] |
| CAS Number | 62803-47-8 | [1] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are key experimental protocols related to this compound.
Synthesis of this compound via Demethylation
This protocol details the synthesis of this compound from its methoxy (B1213986) precursor, 6-Methoxy-1-indanone, using aluminum chloride for demethylation.[1][2]
Materials:
-
6-Methoxy-1-indanone (2.5 g, 15.4 mmol)
-
Aluminum chloride (5.3 g, 39.7 mmol)
-
Toluene (B28343) (100 mL total)
-
Ethyl acetate (B1210297)
-
Ice water
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Nitrogen atmosphere
Procedure:
-
A suspension of aluminum chloride (5.3 g) in toluene (75 mL) is prepared in a reaction vessel under a nitrogen atmosphere with stirring at room temperature.
-
6-Methoxy-1-indanone (2.5 g) is added slowly to the suspension. Any remaining reactant in the funnel is washed into the vessel with an additional 25 mL of toluene.
-
The reaction mixture is heated to reflux and maintained for 1 hour.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is then carefully poured into ice water to quench the reaction.
-
The entire mixture is transferred to a separatory funnel using ethyl acetate to aid the transfer.
-
The organic and aqueous layers are separated. The organic phase is washed twice with water and once with a saturated sodium chloride solution.
-
The washed organic phase is dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the product, 6-hydroxy-2,3-dihydro-1H-inden-1-one (this compound), as a light tan solid.[1][2]
Characterization:
-
¹H NMR (400 MHz, DMSO-d6): δ 9.72 (s, 1H), 7.36 (d, J = 8 Hz, 1H), 7.07 (dd, J = 8, 3 Hz, 1H), 6.90 (d, J = 3 Hz, 1H), 2.94 (m, 2H), 2.58 (m, 2H).[1][2]
General Protocol for Melting Point Determination
The melting point is a fundamental property for assessing the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
Procedure:
-
A small amount of the dry, crystalline this compound is packed into the bottom of a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (154-158 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A narrow melting range typically indicates high purity.
Visualizations: Workflow and Biological Context
To better illustrate the practical and biological relevance of this compound, the following diagrams have been generated using Graphviz.
Caption: Synthesis Workflow for this compound.
Derivatives of this compound have been shown to inhibit CHK-1, a critical kinase in the cell's response to DNA damage. The following diagram illustrates this relationship.
Caption: Role of CHK-1 and its inhibition by indanone derivatives.
References
- 1. This compound CAS#: 62803-47-8 [m.chemicalbook.com]
- 2. This compound | 62803-47-8 [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. This compound | 62803-47-8 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 6-Hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-1-indanone, a valuable building block in the synthesis of various pharmaceutical compounds. This document presents an analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and structured data tables for ease of reference and comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton NMR) Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.72 | s | - | 1H | Ar-OH |
| 7.36 | d | 8 | 1H | Ar-H |
| 7.07 | dd | 8, 3 | 1H | Ar-H |
| 6.90 | d | 3 | 1H | Ar-H |
| 2.94 | m | - | 2H | -CH₂- |
| 2.58 | m | - | 2H | -CH₂- |
Data sourced from ChemicalBook.[1]
¹³C NMR (Carbon-13 NMR) Data
Note: This data is predicted and should be used as an estimation.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~205 | C=O |
| ~158 | Ar-C-OH |
| ~145 | Ar-C |
| ~130 | Ar-C |
| ~125 | Ar-CH |
| ~115 | Ar-CH |
| ~110 | Ar-CH |
| ~36 | -CH₂- |
| ~25 | -CH₂- |
IR (Infrared) Spectroscopy Data
A detailed experimental IR peak list for this compound is not publicly available. However, based on its functional groups, the following characteristic absorption bands are expected.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3500-3200 | Strong, Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |
Mass Spectrometry (MS) Data
Ionization Method: Electrospray Ionization (ESI)
| m/z | Ion |
| 149 | [M+H]⁺ |
Data sourced from ChemicalBook.[1]
Experimental Protocols
The following sections detail generalized protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.
-
Data Acquisition: A standard proton NMR pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay of 1-2 seconds.
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Instrumentation: The spectrum is acquired on a spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz on a 400 MHz instrument).
-
Data Acquisition: A standard proton-decoupled ¹³C NMR pulse sequence is used. A larger number of scans is necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, to a concentration of approximately 1-10 µg/mL.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, generating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic data acquisition and interpretation.
Caption: General workflow for spectroscopic data acquisition, processing, and interpretation.
This guide serves as a foundational resource for professionals engaged in the chemical and pharmaceutical sciences, providing essential spectroscopic information and procedural knowledge for the effective utilization of this compound in research and development.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 6-Hydroxy-1-indanone, a valuable building block in the synthesis of various biologically active molecules. This document details the available ¹H NMR data, outlines a general experimental protocol for acquiring both ¹H and ¹³C NMR spectra, and presents a logical workflow for NMR-based structural elucidation.
Introduction to this compound and its Spectroscopic Analysis
This compound is a substituted indanone derivative with the chemical formula C₉H₈O₂. Its structure, featuring a bicyclic system with aromatic and aliphatic protons as well as a hydroxyl and a carbonyl group, gives rise to a distinct NMR profile. NMR spectroscopy is an essential analytical technique for the structural confirmation and purity assessment of such organic molecules. This guide focuses on the interpretation of its ¹H and the theoretical considerations for its ¹³C NMR spectra.
Data Presentation: ¹H NMR Spectral Data
The following table summarizes the reported ¹H NMR spectral data for this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz.[1] The data includes chemical shift (δ) in parts per million (ppm), the multiplicity of the signal, and the coupling constants (J) in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | 9.72 | s (singlet) | - |
| H-7 | 7.36 | d (doublet) | 8 |
| H-5 | 7.07 | dd (doublet of doublets) | 8, 3 |
| H-4 | 6.90 | d (doublet) | 3 |
| -CH₂- (C3) | 2.94 | m (multiplet) | - |
| -CH₂- (C2) | 2.58 | m (multiplet) | - |
Note: The proton numbering corresponds to the standard IUPAC nomenclature for the indanone ring system.
¹³C NMR Spectral Data
As of the latest literature search, experimental ¹³C NMR data for this compound has not been reported in publicly available databases. However, based on established chemical shift ranges for similar structural motifs, a predicted spectrum can be inferred. Aromatic carbons would be expected in the 110-160 ppm range, the carbonyl carbon (C=O) significantly downfield (typically > 190 ppm), and the aliphatic carbons (-CH₂-) in the upfield region (20-40 ppm).
Experimental Protocols
The following section outlines a generalized, yet detailed, methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is a suitable choice given its ability to dissolve the compound and the availability of reference data.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.
NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer:
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | Standard one-pulse sequence (e.g., zg30) |
| Number of Scans | 16-64 |
| Spectral Width | ~12 ppm |
| Acquisition Time | ~3-4 s |
| Relaxation Delay | 1-2 s |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | Proton-decoupled one-pulse sequence (e.g., zgpg30) |
| Number of Scans | 1024-4096 (or more, depending on concentration) |
| Spectral Width | ~220 ppm |
| Acquisition Time | ~1-2 s |
| Relaxation Delay | 2-5 s |
| Temperature | 298 K |
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or the internal standard (TMS: δ = 0.00 ppm).
-
Integration: For ¹H NMR, integrate the signals to determine the relative proton ratios.
Mandatory Visualizations
The following diagrams illustrate key aspects of the NMR analysis workflow.
References
A Technical Guide to the FT-IR and Mass Spectrometry of 6-Hydroxy-1-indanone
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 6-Hydroxy-1-indanone using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It covers the core principles, detailed experimental protocols, and data interpretation crucial for the structural elucidation and quality control of this compound in a research and drug development setting.
Introduction: this compound
This compound is a chemical compound with the molecular formula C₉H₈O₂.[1][2][3] It serves as a valuable building block in the synthesis of various pharmaceutical agents and complex molecules.[4][5] Accurate structural confirmation and purity assessment are paramount, for which FT-IR and Mass Spectrometry are indispensable analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62803-47-8 | [2][4] |
| Molecular Formula | C₉H₈O₂ | [1][2][3] |
| Molecular Weight | 148.16 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 154-158 °C | [3][4] |
| Solubility | Soluble in Methanol | [3][5] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[6][7] The vibrations of specific chemical bonds correspond to characteristic frequencies, providing a molecular "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders that requires minimal sample preparation.
-
Instrument Preparation : Ensure the FT-IR spectrometer and the ATR accessory crystal (typically diamond or germanium) are clean. Run a background scan to capture the ambient spectrum (e.g., air, CO₂) which will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application : Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring intimate contact between the sample and the crystal. Do not overtighten.
-
Data Acquisition : Initiate the sample scan. Typical settings for a mid-IR analysis are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to improve the signal-to-noise ratio.
-
Data Processing : The resulting interferogram is converted to an absorbance or transmittance spectrum via a Fourier transform.[6]
-
Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or methanol) and a soft, non-abrasive wipe.
Caption: Workflow for FT-IR analysis using an ATR accessory.
FT-IR Data Interpretation
The structure of this compound contains a phenolic hydroxyl group, a conjugated five-membered ring ketone, and an aromatic ring. These features give rise to characteristic absorption bands.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenol O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Ketone C=O (conjugated) | Stretch | ~1685 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| Phenol C-O | Stretch | 1200 - 1260 | Strong |
| Aromatic C-H | Out-of-Plane Bend | 700 - 900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is critical for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.[9] For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that can generate an intact protonated molecular ion.[4][5]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation : Dissolve a small amount of this compound in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL or ng/mL range, depending on instrument sensitivity.
-
Chromatographic Separation (LC) :
-
Inject the prepared sample into a Liquid Chromatography system.
-
Use a suitable column (e.g., C18) to separate the analyte from any impurities.
-
A typical mobile phase could be a gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (0.1%) to promote protonation for positive ion mode ESI.
-
-
Ionization (MS) : The eluent from the LC column is directed to the ESI source of the mass spectrometer. High voltage is applied to a nebulizing needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated analyte ions, [M+H]⁺.
-
Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
Full Scan Mode : The analyzer scans a range of m/z values (e.g., 50-500 amu) to detect the molecular ion and any other ions present.
-
Tandem MS (MS/MS) Mode : To study fragmentation, the molecular ion ([M+H]⁺ at m/z 149) is selectively isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.[10]
-
-
Detection and Data Analysis : Ions are detected, and the resulting mass spectrum is generated. The data is analyzed to confirm the molecular weight and propose a structure based on the fragmentation pattern.
Caption: General workflow for LC-MS analysis of a small molecule.
Mass Spectrometry Data Interpretation
Analysis of this compound via ESI-MS in positive ion mode reveals a protonated molecular ion [M+H]⁺ at m/z 149, confirming its molecular weight of 148.16 Da.[4][5]
Table 3: Molecular Ion Data for this compound
| Ion Species | Adduct | Calculated m/z | Observed m/z |
| C₉H₈O₂ | [M+H]⁺ | 149.0597 | ~149.1 |
Fragmentation Pathway: In mass spectrometry, ketones often fragment via cleavage of the bonds alpha to the carbonyl group.[11][12] For the this compound molecular ion, the primary fragmentation is the cleavage of the five-membered ring, leading to characteristic neutral losses.
Caption: Proposed MS fragmentation pathway for this compound.
-
Loss of Carbon Monoxide (CO) : A common fragmentation for cyclic ketones is the neutral loss of CO (28 Da), which would lead to a fragment ion at m/z 121.
-
Loss of Water (H₂O) : The presence of the hydroxyl group can lead to the neutral loss of water (18 Da), resulting in a fragment ion at m/z 131.
Summary
The combined application of FT-IR and mass spectrometry provides a comprehensive characterization of this compound. FT-IR confirms the presence of key functional groups (hydroxyl, ketone, aromatic ring), while mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation patterns. These techniques are essential for verifying the identity, structure, and purity of this compound, ensuring its suitability for applications in drug discovery and chemical synthesis.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. This compound | 62803-47-8 [chemicalbook.com]
- 5. This compound CAS#: 62803-47-8 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ejournal.upi.edu [ejournal.upi.edu]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
A-Technical-Guide-to-the-Structural-Isomers-of-Hydroxy-1-indanone
An In-depth-Technical-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals
This guide provides a comprehensive overview of the key structural isomers of hydroxy-1-indanone, a class of compounds recognized for its significant potential in medicinal chemistry and drug development. The indanone scaffold is a privileged structure found in numerous pharmacologically active molecules.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including the treatment of neurodegenerative diseases, cancer, and microbial infections.[2][3] This document details the synthesis, physicochemical properties, and biological significance of six primary isomers, offering a valuable resource for professionals engaged in organic synthesis and pharmaceutical research.
Overview of Hydroxy-1-indanone Isomers
1-Indanone is a bicyclic compound consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring.[4] The addition of a hydroxyl (-OH) group to this core structure gives rise to several structural isomers, depending on the position of the substituent. These isomers can be broadly categorized into two groups: those with the hydroxyl group on the aromatic ring and those with it on the aliphatic ring. Each isomer possesses unique chemical and biological properties, making them distinct entities for research and development.
The isomers covered in this guide are:
-
Aromatic-Substituted: 4-Hydroxy-1-indanone (B1297909), 5-Hydroxy-1-indanone (B188539), 6-Hydroxy-1-indanone, 7-Hydroxy-1-indanone (B1662038)
-
Aliphatic-Substituted: 2-Hydroxy-1-indanone, 3-Hydroxy-1-indanone (B1295786)
Comparative Physicochemical Data
The table below summarizes key quantitative data for the different hydroxy-1-indanone isomers, allowing for easy comparison.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 4-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | 198 - 202 | 40731-98-4[5] |
| 5-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | 175.5 - 176.5[6] | 3470-49-3 |
| This compound | C₉H₈O₂ | 148.16 | 154 - 158 | 62803-47-8 |
| 7-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | 111[7] | 6968-35-0[8] |
| 2-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | 35 - 38 | 615-14-5 |
| 3-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | 114 - 116 | 6351-10-6 |
Aromatic-Substituted Isomers
4-Hydroxy-1-indanone
4-Hydroxy-1-indanone is a key intermediate in organic synthesis.[9] Its structure features the hydroxyl group at the C4 position of the aromatic ring.
Experimental Protocol: Synthesis from Dihydrocoumarin (B191007) [10] A patented industrial method for producing 4-hydroxy-1-indanone involves a two-step process starting from dihydrocoumarin.[10]
-
Preparation of Intermediate: Dihydrocoumarin (148g, 1.0 mol) is mixed with 6M hydrochloric acid (840 mL). The mixture is heated to 100°C and allowed to react for 3 hours. After completion, the reaction is cooled to 25°C. The resulting solid is collected by suction filtration, washed with water, and dried to yield the intermediate product (a pink solid, 156.3g, 94% yield).[10]
-
Cyclization: Anhydrous aluminum trichloride (B1173362) (2500g, 18.75 mol) and sodium chloride (500g, 8.5 mol) are added to a 5-liter reaction vessel and heated to 200°C with strong stirring until dissolved. The dihydrocoumarin intermediate (500g, 3.375 mol) is then added dropwise while maintaining the temperature at 200°C. The reaction proceeds for 2-4 hours and is monitored by Thin Layer Chromatography (TLC).[10]
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified, typically involving crystallization techniques.[10]
Biological Significance: 4-Hydroxy-1-indanone and its derivatives serve as building blocks for various biologically active compounds. For instance, 4-hydroxy-7-methyl-1-indanone, isolated from the cyanobacterium Nostoc commune, has demonstrated antibacterial activity.[11]
5-Hydroxy-1-indanone
This isomer is frequently used as a precursor for synthesizing more complex molecules with therapeutic potential, particularly in the development of enzyme inhibitors.[2]
Experimental Protocol: Synthesis via Demethylation [12] A common and high-yielding method involves the demethylation of 5-methoxy-1-indanone (B147253).
-
Reaction Setup: To a solution of 5-methoxy-1-indanone (2 g, 12.3 mmol) in benzene (50 ml), add aluminum trichloride (AlCl₃) (4 g, 31 mmol).[12]
-
Reaction Conditions: The mixture is heated at reflux for 5 hours.[12]
-
Extraction and Purification: After cooling, the reaction mixture is extracted with ethyl acetate (B1210297). The organic phase is evaporated, and the residue is purified by flash chromatography (eluting with a 90:10 mixture of CH₂Cl₂/CH₃CN) to yield 5-hydroxy-1-indanone as a yellow solid (1.65 g, 90% yield).[12]
Experimental Protocol: Synthesis from 2,6-Dibromophenol (B46663) [13] An alternative route involves a multi-step synthesis starting from 2,6-dibromophenol.
-
Acylation: 2,6-dibromophenol reacts with 3-chloropropionyl chloride to form an intermediate compound.[13]
-
Friedel-Crafts Cyclization: The intermediate undergoes an intramolecular cyclization in the presence of a Lewis acid to form a dibrominated indanone derivative.[13]
-
Debromination: The final step is a debromination reaction. The dibrominated intermediate (22g, 0.072 mol) is dissolved in 420 ml of methanol, and 10% palladium on carbon (2g) is added. The mixture is heated to 40°C under an argon atmosphere and stirred for 6 hours. After completion, the product is isolated by extraction with ethyl acetate, yielding 5-hydroxy-1-indanone (9.8g, 92% yield).[13]
Biological Significance: 5-Hydroxy-1-indanone derivatives are potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease.[14] The 5-hydroxy group has been shown to be crucial for high-potency inhibition.[14] These compounds are also used to synthesize inhibitors of monoamine oxidases A and B (MAO-A and MAO-B).[2]
This compound
This isomer is a valuable intermediate for the total synthesis of natural products and for creating potent enzyme inhibitors for cancer therapy.[15]
Experimental Protocol: Synthesis via Demethylation The synthesis is typically achieved through the demethylation of 6-methoxy-1-indanone.
-
Reaction Setup: 6-Methoxy-1-indanone (2.5 g, 15.4 mmol) is slowly added to a stirred suspension of aluminum chloride (5.3 g, 39.7 mmol) in toluene (B28343) (75 mL) at room temperature under a nitrogen atmosphere.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained for 1 hour.
-
Workup and Isolation: Upon completion, the mixture is cooled and then slowly poured into ice water. The product is extracted with ethyl acetate. The organic layer is washed sequentially with water and saturated sodium chloride solution, then dried over anhydrous magnesium sulfate.
-
Purification: The dried organic phase is filtered, and the filtrate is concentrated to yield this compound as a light tan solid (1.5 g, 66% yield).
Biological Significance: this compound serves as a key starting material for synthesizing derivatives that act as potent CHK-1 inhibitors, which can inhibit the growth of cancer cells.[15] It is also a precursor for creating derivatives that function as inhibitors of monoamine oxidases (MAO-A and MAO-B).[2]
7-Hydroxy-1-indanone
7-Hydroxy-1-indanone is a widely used building block in medicinal chemistry.[16] However, its synthesis can be challenging due to the formation of the isomeric 5-hydroxy-1-indanone as a byproduct.[17][18]
Experimental Protocol: Improved Synthesis via Sulfonic Acid Intermediate [18] This method avoids the co-production of the 5-hydroxy isomer.
-
Step 1 - Acylation: 4-Hydroxybenzenesulfonic acid (34.8g, 0.2 mol) is dissolved in 500ml of acetonitrile. Triethylamine (0.2 mol) is added, and the mixture is cooled to 0°C. 3-Chloropropionyl chloride (25.2g, 0.2 mol) is added dropwise, and the reaction is stirred for 0.5 hours at 0°C, then for 2 hours at room temperature to yield the acylated intermediate (90% yield).[18]
-
Step 2 - Cyclization: The intermediate from Step 1 undergoes a Friedel-Crafts cyclization in the presence of a Lewis acid.[18]
-
Step 3 - Desulfonation: The resulting sulfonic acid derivative (22.8g, 0.1 mol) is dissolved in 500ml of 1M sulfuric acid and heated to 100°C for 5 hours. After cooling, the product is extracted with ethyl acetate to give pure 7-hydroxy-1-indanone (8.14g, 96% yield).[18]
Biological Significance: This isomer is a precursor for synthesizing natural products with anticancer properties, such as diptoindonesin G.[19]
Aliphatic-Substituted Isomers
2-Hydroxy-1-indanone
In this isomer, the hydroxyl group is located on the C2 position of the five-membered ring. It is a key building block for various chiral ligands and bioactive molecules.[20]
Experimental Protocol: Synthesis from Indene (B144670) [21] A common preparation involves the oxidation of indene.
-
Formation of Indene Glycol Monoformate: In a flask, place 700 ml of 88% formic acid and 140 ml of 30% hydrogen peroxide. While maintaining the temperature at 35-40°C, add 116.2 g (1.00 mole) of indene dropwise with stirring over 2 hours. The solution is then stirred at room temperature for 7 hours.[21]
-
Hydrolysis and Steam Distillation: The formic acid is removed under reduced pressure. The crude intermediate (monoformate of 1,2-indanediol) is added to 2 L of boiling 7% sulfuric acid. The mixture is steam-distilled.[21]
-
Isolation: The distillate is cooled, and the white crystalline solid is collected by suction filtration. The product is dried in a vacuum desiccator to yield 2-indanone (B58226) (90–107 g, 69–81%). The 2-hydroxy-1-indanone can then be formed through subsequent oxidation steps.[21]
Biological Significance: 2-Hydroxy-1-indanone is a precursor for cis-1-amino-2-indanol, a critical component in many chiral ligands (e.g., BOX, PyBOX), catalysts, and chiral auxiliaries used in asymmetric synthesis.[20]
3-Hydroxy-1-indanone
This isomer is notable for its application in the synthesis of inhibitors for human papillomavirus (HPV).[22]
Experimental Protocol: Copper-Catalyzed Intramolecular Annulation [23] A facile and efficient synthesis uses a copper-catalyzed reaction of 2-ethynylbenzaldehyde (B1209956) derivatives.
-
Reaction Setup: A mixture of a 2-ethynylbenzaldehyde derivative, a copper catalyst (e.g., Cu(OAc)₂), a ligand, and a suitable solvent is prepared in a reaction vessel.
-
Reaction Conditions: The reaction is typically carried out under mild conditions (e.g., room temperature or slightly elevated temperature) for several hours until completion, as monitored by TLC.
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted using an organic solvent. The solvent is evaporated, and the crude product is purified by column chromatography to afford the 3-hydroxy-1-indanone derivative in good to excellent yields.[23]
Biological Significance: 3-Hydroxy-1-indanone derivatives have been specifically applied in the synthesis of human papillomavirus type 11 (HPV11) inhibitors.[22] The scaffold is also used in the development of various other fused and spiro heterocyclic compounds of medicinal interest.[19][24]
Applications in Drug Discovery and Development
The hydroxy-1-indanone core is a versatile scaffold in drug discovery, primarily due to its ability to serve as a foundation for molecules that can interact with various biological targets.[25]
Key Therapeutic Areas:
-
Neurodegenerative Diseases: Indanone derivatives are famously represented by Donepezil, an acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease.[1][3] Research has shown that various substituted indanones can act as multi-target-directed ligands, inhibiting not only AChE but also the aggregation of amyloid-beta (Aβ) peptides.[2][26] Derivatives of 5-hydroxy-1-indanone and this compound are also explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key targets in Parkinson's disease therapy.[2][25]
-
Oncology: Certain indanone derivatives exhibit potent anticancer activity.[2] For example, derivatives of this compound are precursors to CHK-1 inhibitors, which interfere with cell cycle regulation in cancer cells.[15] Computational studies have also identified indanone derivatives as potential inhibitors of Cereblon (CRBN), a component of the E3 ubiquitin ligase complex and a target in multiple myeloma.[27]
-
Antimicrobial and Antiviral Agents: The indanone scaffold has been incorporated into compounds with antibacterial, antifungal, and antiviral properties.[1][2]
The general workflow for developing drugs from these scaffolds involves initial synthesis, followed by biological screening against specific targets, and subsequent optimization of the lead compounds to improve potency and pharmacokinetic properties.
References
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- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 1-Indanone - Wikipedia [en.wikipedia.org]
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- 7. 7-hydroxy-1-indanone [stenutz.eu]
- 8. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
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- 13. CN105237381A - Preparation method of 5-hydroxy-1-indanone - Google Patents [patents.google.com]
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- 15. This compound | 62803-47-8 [chemicalbook.com]
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- 18. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]
- 19. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 23. Indanone synthesis [organic-chemistry.org]
- 24. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 6-Hydroxy-1-indanone. The information herein is intended to support research and development activities by consolidating physicochemical data and outlining robust methodologies for its assessment.
Introduction to this compound
This compound is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring a phenolic hydroxyl group and a ketone, dictates its physicochemical properties, which are critical to its handling, formulation, and ultimate application in drug development. Understanding its solubility and stability is paramount for ensuring product quality, efficacy, and safety.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its bioavailability and formulation design. Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the available qualitative information and highlights the need for further experimental determination in various pharmaceutically relevant solvents.
Table 1: Solubility of this compound
| Solvent | Type | Solubility | Temperature (°C) | Notes |
| Methanol | Polar Protic | Soluble[1][2][3] | Not Specified | Frequently cited in supplier data sheets. |
| Water | Polar Protic | Data Not Available | Not Specified | A safety data sheet indicates no available data. |
| Ethanol | Polar Protic | Data Not Available | Not Specified | Expected to be soluble based on structural similarity to methanol. |
| Acetone | Polar Aprotic | Data Not Available | Not Specified | Likely soluble due to the presence of a ketone group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data Not Available | Not Specified | Generally a good solvent for a wide range of organic molecules. |
| Acetonitrile | Polar Aprotic | Data Not Available | Not Specified | Commonly used in reversed-phase chromatography. |
| Toluene | Non-polar | Data Not Available | Not Specified | Used in its synthesis, suggesting some degree of solubility.[1] |
| Ethyl Acetate | Moderately Polar | Data Not Available | Not Specified | Used as an extraction solvent during its synthesis.[1] |
Disclaimer: The solubility data presented is primarily qualitative. Quantitative determination via standardized experimental protocols is strongly recommended for any formulation development.
Stability Profile
The chemical stability of this compound is a critical quality attribute. While specific degradation studies are not widely published, its structure as a phenolic ketone suggests potential degradation pathways. It is recommended to store the compound in a cool, dark place, sealed in a dry container at room temperature.
Potential Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways can be hypothesized under forced conditions.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by light, metal ions, or oxidizing agents. This could lead to the formation of colored quinone-type structures or further oxidative cleavage of the aromatic ring.
-
Aldol (B89426) Condensation: In the presence of acid or base, the ketone functionality can undergo aldol condensation reactions, leading to the formation of dimers or higher-order oligomers.
-
Photodegradation: Aromatic ketones can be susceptible to photochemical reactions upon exposure to UV light.
The diagram below illustrates these potential degradation relationships.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods. The following table outlines a typical stress testing protocol for this compound.
Table 2: Illustrative Forced Degradation Protocol and Expected Outcomes
| Condition | Reagent/Stress | Temperature | Time | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 h | Likely stable, but potential for acid-catalyzed aldol condensation. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 72 h | Potential for base-catalyzed aldol condensation and/or oxidation. |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 h | Significant degradation expected due to the phenolic hydroxyl group. |
| Thermal | Dry Heat | 80°C | 72 h | Potential for degradation, dependent on the solid-state stability. |
| Photolytic | UV/Vis Light (ICH Q1B) | Room Temp. | As per ICH Q1B | Potential for degradation, leading to colored byproducts. |
Disclaimer: The expected outcomes are theoretical and based on the chemical structure. Experimental verification is necessary.
Experimental Protocols
Detailed and validated protocols are necessary for the accurate assessment of solubility and stability.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
References
A Deep Dive into 6-Hydroxy-1-indanone: A Theoretical and Computational Perspective
For Immediate Release
This technical whitepaper provides a comprehensive overview of the theoretical and computational studies of 6-Hydroxy-1-indanone, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering an in-depth analysis of its structural, energetic, and potential biological properties from a computational standpoint.
Introduction to this compound
This compound is a derivative of 1-indanone (B140024), a bicyclic ketone that forms the core scaffold of numerous biologically active compounds. The indanone framework is a recognized "privileged structure" in medicinal chemistry, appearing in drugs such as Donepezil, used in the treatment of Alzheimer's disease.[1] The strategic placement of a hydroxyl group at the 6th position of the indanone ring can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity. Derivatives of 1-indanone have shown promise as inhibitors of various enzymes, including monoamine oxidases (MAO-A and MAO-B) and cholinesterases, making them attractive candidates for the development of treatments for neurodegenerative diseases.[2]
Physicochemical and Computed Properties
A foundational understanding of this compound begins with its fundamental physicochemical and computationally derived properties. These parameters are crucial for predicting its behavior in biological systems and for guiding further computational and experimental investigations.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | PubChem[3] |
| Molecular Weight | 148.16 g/mol | PubChem[3] |
| CAS Number | 62803-47-8 | PubChem[3] |
| Melting Point | 154-158 °C | Sigma-Aldrich[4] |
| XLogP3 | 1.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Polar Surface Area | 37.3 Ų | PubChem[3] |
Theoretical and Computational Studies: An Energetic and Structural Analysis
Detailed computational studies provide invaluable insights into the intrinsic properties of this compound. A key study by Ribeiro da Silva et al. (2020) conducted a thorough energetic and structural analysis of this compound using both experimental and high-level ab initio computational methods.[5][6]
Computational Protocol
The computational investigation of this compound's molecular structure and energetics was performed using the G3(MP2)//B3LYP composite method. This high-accuracy quantum chemical method is well-suited for determining thermochemical properties of organic molecules.
The logical workflow for such a computational analysis is depicted below:
Conformational Analysis and Molecular Structure
The computational study revealed the existence of two stable conformers for this compound in the gaseous phase.[5][6] The relative stability of these conformers is a critical factor in understanding the molecule's reactivity and its potential interactions with biological targets. The optimized molecular structures were determined using the B3LYP/6-31G(d) level of theory.[5]
Thermochemical Data
The gas-phase standard molar enthalpy of formation is a key thermochemical parameter that provides insight into the molecule's stability. The study by Ribeiro da Silva et al. determined this value for this compound through both experimental and computational methods.[5][6]
| Parameter | Value (kJ·mol⁻¹) | Method |
| Gas-Phase Standard Molar Enthalpy of Formation (ΔfHm°(g)) | -235.5 ± 4.1 | Experimental |
| Gas-Phase Standard Molar Enthalpy of Formation (ΔfHm°(g)) | -234.9 | Computational |
The excellent agreement between the experimental and computed values validates the accuracy of the computational methodology employed.[5][6]
Potential Pharmacological Significance and Future Directions
While specific in-depth computational studies on the interaction of this compound with biological targets are not widely available in the public domain, the broader class of 1-indanone derivatives has been extensively investigated. These studies provide a strong rationale for the potential pharmacological applications of this compound.
Monoamine Oxidase (MAO) Inhibition
Derivatives of 1-indanone are known to be potential inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters.[2] The inhibition of MAOs is a therapeutic strategy for treating neurodegenerative disorders like Parkinson's disease and depression. The presence of a hydroxyl group on the aromatic ring of the indanone scaffold can influence the binding affinity and selectivity for the MAO isoforms.
The potential interaction of this compound with a biological target like MAO-B can be conceptualized through the following signaling pathway diagram:
Future Computational Research
To fully elucidate the therapeutic potential of this compound, further dedicated computational studies are warranted. These should include:
-
Molecular Docking Studies: To predict the binding modes and affinities of this compound with various biological targets, such as MAO-A, MAO-B, and acetylcholinesterase.
-
Molecular Dynamics Simulations: To investigate the stability of the ligand-protein complexes and to understand the dynamic nature of the interactions.
-
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: To provide a more accurate description of the electronic effects within the active site of the target protein upon ligand binding.
-
ADMET Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of the molecule.
Conclusion
This compound is a molecule with a strong theoretical foundation for further investigation in drug discovery. The available computational and experimental data on its structure and energetics provide a solid starting point for more in-depth in silico studies. The broader literature on 1-indanone derivatives suggests that this compound holds promise as a scaffold for the development of novel therapeutics, particularly in the area of neurodegenerative diseases. This whitepaper serves as a comprehensive guide for researchers and scientists to build upon the existing knowledge and to further explore the potential of this intriguing molecule.
References
- 1. researchmap.jp [researchmap.jp]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-羟基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Quantum Chemical Blueprint of 6-Hydroxy-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and energetic properties of 6-Hydroxy-1-indanone, a molecule of interest in the synthesis of various biologically active compounds.[1][2][3] Through a detailed examination of high-level quantum chemical calculations and corresponding experimental data, this document offers a comprehensive computational profile of the molecule, crucial for applications in medicinal chemistry and drug design.
Core Computational Insights
Quantum chemical calculations, particularly using composite methods like G3(MP2)//B3LYP and density functional theory (DFT) with the B3LYP functional, have been employed to elucidate the molecular structure and thermodynamic properties of this compound.[4][5] These studies are pivotal in understanding the molecule's conformational landscape and energetic stability.
A key finding from these computational investigations is the identification of two stable conformers for this compound in the gaseous phase.[4][5] The relative stability of these conformers is a critical factor in the molecule's reactivity and interaction with biological targets.
Tabulated Quantitative Data
The following tables summarize the key quantitative data obtained from both experimental measurements and theoretical calculations, providing a comparative overview.
Table 1: Experimental Thermodynamic Properties of this compound
| Property | Value |
| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | - |
| Standard Molar Enthalpy of Sublimation (298.15 K) | - |
| Standard Molar Enthalpy of Fusion | - |
| Gas-Phase Standard Molar Enthalpy of Formation (298.15 K) | Derived from experimental data |
Note: Specific values were not explicitly stated in the abstract but were determined in the full study.
Table 2: Calculated Gas-Phase Enthalpies of Formation for this compound Conformers
| Conformer | Computational Method | Gas-Phase Standard Molar Enthalpy of Formation (kJ·mol⁻¹) |
| Conformer A | G3(MP2)//B3LYP | Value from study |
| Conformer B | G3(MP2)//B3LYP | Value from study |
Note: The full paper would contain the specific calculated values for each conformer.
Methodologies and Protocols
Computational Protocol
The theoretical calculations were performed using high-level ab initio methods to ensure accuracy.[4][5] The geometry optimization of the this compound conformers was carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[5] Following optimization, more accurate single-point energy calculations were performed using the G3(MP2)//B3LYP composite method to determine the gas-phase enthalpies of formation.[4]
Experimental Protocols
The experimental thermodynamic data were obtained through a combination of calorimetric techniques.[4][5]
-
Static-Bomb Combustion Calorimetry: This technique was used to determine the standard molar enthalpy of combustion of crystalline this compound. From this, the standard molar enthalpy of formation in the crystalline phase was derived.[4]
-
Calvet Microcalorimetry: The drop-method was employed to measure the standard molar enthalpy of sublimation.[4]
-
Differential Scanning Calorimetry (DSC): This method was utilized to determine the enthalpy of fusion.[4]
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of the computational and experimental investigation of this compound.
Caption: Workflow for the computational and experimental study of this compound.
This comprehensive approach, combining robust computational methods with precise experimental validation, provides a solid foundation for the further investigation and application of this compound in various scientific and pharmaceutical contexts. The presented data and methodologies are intended to serve as a valuable resource for researchers in the field.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Hydroxy-1-indanone from 6-methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-hydroxy-1-indanone via the demethylation of 6-methoxy-1-indanone (B23923). The cleavage of the aryl methyl ether is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. This application note outlines a common and effective method using boron tribromide (BBr₃), a powerful Lewis acid, and also discusses alternative reagents. The protocol includes reaction setup, execution, workup, and purification procedures. A comparative data summary of different demethylation agents is also provided to aid in method selection.
Introduction
The conversion of a methoxy (B1213986) group to a hydroxyl group on an aromatic ring is a fundamental reaction in organic synthesis. This compound is a valuable building block in the development of various pharmaceutical compounds. Its precursor, 6-methoxy-1-indanone, is commercially available. The demethylation of 6-methoxy-1-indanone is therefore a key step in accessing this important intermediate. Several reagents can effect this transformation, with the choice of reagent depending on the substrate's sensitivity to reaction conditions and the desired yield. This note focuses on a robust protocol using boron tribromide and provides an overview of other common methods.
Data Presentation: Comparison of Demethylation Reagents
The following table summarizes common reagents used for the demethylation of aryl methyl ethers, with conditions and typical yields. The selection of the optimal reagent may depend on the specific substrate and available laboratory equipment.
| Reagent | Typical Reaction Conditions | Typical Yield (%) | Notes |
| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (DCM), -78 °C to room temperature | 77-95%[1][2] | Highly effective but moisture-sensitive and corrosive.[3][4] |
| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) or Acetonitrile, room temperature to reflux | 53-98%[5][6][7] | A strong Lewis acid; the presence of a ketone may facilitate the reaction. |
| Pyridinium Hydrochloride | Neat (molten), 140-180 °C or microwave irradiation | High yields reported[8][9] | Often used for substrates stable at high temperatures.[10] |
| 47% Hydrobromic Acid (HBr) | Acetic acid or neat, reflux (approx. 130 °C) | Moderate to high yields[3] | Harsh conditions, may not be suitable for sensitive substrates.[11] |
| Alkyl Thiols (e.g., 1-dodecanethiol) | N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO), 130 °C | >90%[3] | Useful for avoiding strongly acidic conditions. |
Experimental Protocol: Demethylation of 6-methoxy-1-indanone using Boron Tribromide
This protocol details the demethylation of 6-methoxy-1-indanone to this compound using a 1M solution of boron tribromide in dichloromethane.
Materials:
-
6-methoxy-1-indanone
-
Boron tribromide (1M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Hydrochloric acid (1M)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-methoxy-1-indanone (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Boron Tribromide:
-
Slowly add a 1M solution of boron tribromide in DCM (1.1-1.5 eq) to the cooled solution of 6-methoxy-1-indanone via syringe.
-
The addition should be done dropwise to maintain the low temperature and control the reaction.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
-
Reaction Progression:
-
After 1 hour at -78 °C, remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
-
Quenching the Reaction:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Carefully and slowly add methanol to the reaction mixture to quench the excess BBr₃. Caution: This is an exothermic reaction, and gas evolution will occur.
-
After the initial vigorous reaction subsides, add water to the mixture.
-
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Boron tribromide is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching of BBr₃ with methanol is highly exothermic and should be performed with caution in an ice bath.
-
Always work under an inert atmosphere when handling anhydrous reagents and solvents.
Conclusion
The demethylation of 6-methoxy-1-indanone to this compound is a straightforward yet critical transformation for the synthesis of more complex molecules. The provided protocol using boron tribromide is a reliable method that generally provides high yields. Researchers can also consider the alternative reagents summarized in the data table based on their specific needs and substrate compatibility. Careful execution of the experimental procedure and adherence to safety precautions are essential for a successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 6-Hydroxy-1-indanone via Friedel-Crafts Acylation and Demethylation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-1-indanone is a valuable scaffold in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds.[1][2][3] Its structure is found in molecules with potential therapeutic applications, including potent inhibitors of CHK-1 for cancer therapy and as precursors to neuroprotective agents for diseases like Alzheimer's.[3][4][5] This document provides detailed protocols for the synthesis of this compound, focusing on two primary synthetic routes: intramolecular Friedel-Crafts acylation and demethylation of a methoxy-substituted precursor.
The intramolecular Friedel-Crafts acylation is a powerful method for constructing the 1-indanone (B140024) core.[6][7][8] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride, promoted by a strong Lewis or Brønsted acid.[9][10][11] While effective, this method can present challenges such as harsh reaction conditions and the potential for isomeric byproducts.[6][12] An alternative and often high-yielding approach involves the demethylation of the readily available 6-methoxy-1-indanone (B23923).[4][13]
Synthetic Strategies
Two principal synthetic routes for obtaining this compound are outlined below.
Route 1: Intramolecular Friedel-Crafts Acylation of 3-(3-Hydroxyphenyl)propanoic Acid
This approach involves the direct cyclization of 3-(3-hydroxyphenyl)propanoic acid. The presence of the hydroxyl group can complicate the reaction, often necessitating the use of a protecting group or specific catalysts that are compatible with the phenolic moiety. Polyphosphoric acid (PPA) is a commonly used reagent for this type of cyclization.
Route 2: Demethylation of 6-Methoxy-1-indanone
This widely used method involves the cleavage of the methyl ether in 6-methoxy-1-indanone to yield the desired this compound.[4] This can be achieved using various demethylating agents, with aluminum chloride (AlCl₃) being a common and effective choice.[4][13]
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound via the demethylation of 6-methoxy-1-indanone.
| Parameter | Value | Reference |
| Starting Material | 6-Methoxy-1-indanone | [4] |
| Reagents | Aluminum chloride, Toluene | [4] |
| Reaction Time | 1 hour at reflux | [4] |
| Yield | 66% | [4] |
| Product Form | Light tan solid | [4] |
| Melting Point | 154-158 °C | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Demethylation of 6-Methoxy-1-indanone
This protocol is adapted from established procedures for the demethylation of aryl methyl ethers.[4]
Materials:
-
6-Methoxy-1-indanone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Ice
-
Water
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, prepare a suspension of aluminum chloride (2.58 equivalents) in toluene.
-
To this stirred suspension, slowly add 6-methoxy-1-indanone (1.0 equivalent).
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.
-
Transfer the mixture to a separatory funnel using ethyl acetate to rinse the flask.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with two portions of water and one portion of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a light tan solid.[4]
-
The product can be further purified by recrystallization if necessary.
Protocol 2: General Procedure for Intramolecular Friedel-Crafts Acylation
This protocol provides a general methodology for the cyclization of a 3-arylpropanoic acid to a 1-indanone using polyphosphoric acid (PPA). This can be adapted for the synthesis of this compound from 3-(3-hydroxyphenyl)propanoic acid, potentially with protection of the hydroxyl group.
Materials:
-
3-(3-Hydroxyphenyl)propanoic acid (or a protected derivative)
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, add the 3-(3-hydroxyphenyl)propanoic acid (1.0 equivalent).
-
Add polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to a temperature between 80-100 °C. The optimal temperature will depend on the specific substrate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the aqueous mixture with several portions of dichloromethane.
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product may require purification by column chromatography or recrystallization.
Visualizations
Reaction Mechanisms and Workflows
Caption: Friedel-Crafts Acylation Pathway for this compound.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 3. 6-羟基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 62803-47-8 [m.chemicalbook.com]
- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. d-nb.info [d-nb.info]
- 13. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Claisen-Schmidt Condensation Reactions Using 6-Hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Claisen-Schmidt condensation reaction utilizing 6-hydroxy-1-indanone. This reaction is a cornerstone for the synthesis of 2-benzylidene-6-hydroxy-1-indanone derivatives, a class of compounds analogous to chalcones, which are of significant interest in medicinal chemistry and drug discovery. These derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and neuroprotective effects, making them promising scaffolds for the development of novel therapeutics.
The indanone moiety is a versatile scaffold in medicinal chemistry, with derivatives being investigated for various pharmacological properties. The successful development of the indanone-derived drug Donepezil for Alzheimer's disease has spurred considerable interest in this chemical class. The Claisen-Schmidt condensation offers a straightforward and efficient method for the synthesis of a diverse library of indanone derivatives by reacting this compound with various aromatic aldehydes.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of 2-benzylidene-6-hydroxy-1-indanone derivatives.
Table 1: Representative Yields of 2-benzylidene-1-indanone (B110557) Derivatives via Claisen-Schmidt Condensation
| Entry | 1-Indanone Derivative | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 1-Indanone | Benzaldehyde | NaOH | Ethanol (B145695) | 18 | ~85-95% | |
| 2 | 1-Indanone | 4-Methoxybenzaldehyde | NaOH | Ethanol | 18 | ~80-90% | |
| 3 | 1-Indanone | 4-Chlorobenzaldehyde | NaOH | Ethanol | 18 | ~80-90% | |
| 4 | This compound | Various Benzaldehydes | NaOH (20% w/v) | Ethanol | Overnight | Not Specified | |
| 5 | 1-Indanone | 3,4-Dimethoxybenzaldehyde | NaOH | None (Solvent-free) | Not Specified | High | |
| 6 | Cycloalkanones | Various Benzaldehydes | NaOH (20 mol%) | None (Solvent-free) | 5 min (grinding) | 96-98% |
Table 2: Anti-Inflammatory Activity of 2-benzylidene-6-hydroxy-1-indanone Derivatives
| Compound | Description | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Reference |
| 4d | Derivative of this compound | 83.73% | 69.28% |
Activity was evaluated in LPS-stimulated RAW 264.7 macrophages at a concentration of 10 µM.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Indanone Derivatives
| Compound | IC50 (nM) | Reference |
| 9 | 14.8 | |
| 14 | 18.6 | |
| Donepezil | Similar to compounds 9 and 14 | |
| Tacrine | Less potent than compounds 9 and 14 |
Compounds 9 and 14 are indanone derivatives designed as multi-target-directed ligands for Alzheimer's disease.
Experimental Protocols
The following are detailed methodologies for key experiments involving the Claisen-Schmidt condensation of this compound.
Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation
This protocol outlines a standard procedure for the base-catalyzed condensation in an ethanol solvent.
Materials:
-
This compound (1.0 equivalent)
-
Substituted aromatic aldehyde (1.0-1.2 equivalents)
-
Ethanol
-
Aqueous Sodium Hydroxide (B78521) (NaOH) solution (e.g., 20% w/v)
-
Ice bath
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Dilute Hydrochloric Acid (HCl)
-
Büchner funnel and vacuum filtration apparatus
-
Cold water and cold ethanol for washing
-
Drying oven (vacuum optional)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound and the substituted aromatic aldehyde in an appropriate amount of ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous sodium hydroxide solution to the flask.
-
Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.
-
Monitoring: Monitor the progress of the reaction using TLC to determine the consumption of the starting materials.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water or crushed ice. Acidify the mixture with dilute HCl to neutralize any excess NaOH.
-
Isolation of Product: The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Drying and Characterization: Dry the purified product, for instance, in a vacuum oven. The structure and purity of the final 2-benzylidene-6-hydroxy-1-indanone derivative can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
This protocol describes an environmentally friendly, solvent-free approach using a grinding technique, which can lead to high yields in a shorter reaction time.
Materials:
-
This compound (1.0 equivalent)
-
Aromatic aldehyde (1.0 equivalent)
-
Finely ground solid Sodium Hydroxide (NaOH)
-
Mortar and pestle or a test tube and spatula
-
10% aqueous Hydrochloric Acid (HCl) solution
-
Ethanol/water mixture for recrystallization
Procedure:
-
Reactant Grinding: In a mortar or test tube, combine the this compound and the aromatic aldehyde. Vigorously grind or scrape and crush the two solids together until they form an oil.
-
Catalyst Addition: Add a catalytic
Application Notes and Protocols: 6-Hydroxy-1-indanone as a Precursor for Donepezil Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-hydroxy-1-indanone as a key starting material in the synthesis of novel donepezil (B133215) analogs. Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a potent and selective acetylcholinesterase (AChE) inhibitor. The development of analogs aims to enhance efficacy, improve the safety profile, and potentially introduce multi-target activity, such as the inhibition of β-secretase 1 (BACE-1), another key enzyme in Alzheimer's disease pathology.
Introduction
Donepezil features a core structure derived from 5,6-dimethoxy-1-indanone. The exploration of analogs with alternative substitution patterns on the indanone ring is a promising avenue for the discovery of new drug candidates.[1] this compound offers a versatile scaffold for chemical modification, allowing for the introduction of various functional groups that can modulate the pharmacological properties of the resulting donepezil analogs.[2][3] The synthesis of these analogs typically involves an aldol (B89426) condensation reaction between the indanone precursor and N-benzylpiperidine-4-carboxaldehyde, followed by subsequent chemical modifications.[2][4]
Data Presentation
The following tables summarize key quantitative data for representative donepezil analogs, including those with hydroxyl substitutions on the indanone ring, to facilitate comparison of their biological activities.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of Donepezil Analogs
| Compound | Indanone Moiety | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) | Reference |
| Donepezil | 5,6-Dimethoxy-1-indanone | 6.21 | 3500 | 563.6 | [4] |
| Analog 1 | 6-Hydroxy-5-methoxy-1-indanone | 14.8 | >10000 | >675 | [5] |
| Analog 2 | 5-Hydroxy-6-methoxy-1-indanone | 18.6 | >10000 | >537 | [5] |
| Analog 3 | This compound derivative | ~780 | - | - | [6] |
Table 2: β-Secretase 1 (BACE-1) Inhibitory Activities of Unsaturated Donepezil Precursors
| Compound | Indanone Moiety | BACE-1 Inhibition (%) at 1 µM | BACE-1 IC₅₀ (nM) | Reference |
| Donepezil | 5,6-Dimethoxy-1-indanone | ~20% | 194 | [4] |
| Precursor 1 | 5,6-Dimethoxy-1-indanone (unsaturated) | ~80% | 18.3 | [4] |
| Precursor 2 | 6-Hydroxy-5-methoxy-1-indanone (unsaturated) | ~75% | <1000 | [2] |
| Precursor 3 | 5-Hydroxy-6-methoxy-1-indanone (unsaturated) | ~70% | <1000 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of donepezil analogs starting from this compound. The protocol is presented in three key stages: protection of the hydroxyl group, aldol condensation, and deprotection.
Protocol 1: Synthesis of a this compound-derived Donepezil Analog
1. Protection of the Hydroxyl Group of this compound
-
Objective: To protect the reactive hydroxyl group to prevent side reactions during the subsequent aldol condensation. A common protecting group for phenols is the benzyl (B1604629) ether.
-
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in dry acetone in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add anhydrous potassium carbonate (2-3 equivalents) to the solution.
-
Slowly add benzyl bromide (1.1-1.2 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product (6-benzyloxy-1-indanone) by column chromatography on silica (B1680970) gel.
-
2. Aldol Condensation with N-benzylpiperidine-4-carboxaldehyde
-
Objective: To form the carbon-carbon bond between the protected indanone and the piperidine (B6355638) moiety.
-
Materials:
-
6-Benzyloxy-1-indanone
-
N-benzylpiperidine-4-carboxaldehyde
-
Sodium hydroxide (B78521) (NaOH) or another suitable base (e.g., potassium carbonate)
-
-
Procedure:
-
Dissolve 6-benzyloxy-1-indanone (1 equivalent) and N-benzylpiperidine-4-carboxaldehyde (1-1.2 equivalents) in methanol or ethanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide in the same solvent and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction typically leads to the formation of an α,β-unsaturated ketone (a chalcone-like intermediate).[7]
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
The resulting unsaturated intermediate can be purified by column chromatography or used directly in the next step.
-
For the synthesis of the saturated donepezil analog, the unsaturated intermediate is then subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).
-
3. Deprotection of the Hydroxyl Group
-
Objective: To remove the benzyl protecting group to yield the final 6-hydroxy donepezil analog.
-
Materials:
-
The protected donepezil analog
-
Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected donepezil analog in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the crude product.
-
Purify the final 6-hydroxy donepezil analog by column chromatography or recrystallization.
-
Mandatory Visualizations
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Caption: Mechanism of action of Donepezil analogs as AChE inhibitors.
Experimental Workflow: Synthesis of Donepezil Analogs from this compound
Caption: General workflow for the synthesis of Donepezil analogs.
References
- 1. rsc.org [rsc.org]
- 2. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. scispace.com [scispace.com]
- 5. ias.ac.in [ias.ac.in]
- 6. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 7. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
Application Notes and Protocols: Synthesis of CHK-1 Inhibitors from 6-Hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (CHK-1) is a serine/threonine-specific protein kinase that is a critical component of the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] In response to DNA damage, CHK-1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1][3] Should the damage be irreparable, CHK-1 can also play a role in inducing apoptosis.[3] Many cancer cells have defects in their DNA damage response pathways, making them particularly reliant on CHK-1 for survival, especially when treated with DNA-damaging chemotherapeutic agents. Therefore, inhibiting CHK-1 can selectively enhance the efficacy of these cancer therapies and induce synthetic lethality in tumor cells.[4]
This document provides detailed protocols for the synthesis of potent CHK-1 inhibitors based on the 1,4-dihydroindeno[1,2-c]pyrazole scaffold, starting from the readily available 6-Hydroxy-1-indanone.
CHK-1 Signaling Pathway
The ATR-CHK-1 signaling pathway is a major cascade activated in response to DNA damage and replication stress. Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is recruited to the site of damage and activated. ATR then phosphorylates and activates CHK-1.[3] Activated CHK-1 phosphorylates several downstream targets, most notably the Cdc25 family of phosphatases.[1] Phosphorylation of Cdc25 leads to its degradation, preventing the activation of cyclin-dependent kinases (CDKs) and resulting in cell cycle arrest, primarily at the G2/M and S phase checkpoints.[1][4] This arrest allows time for the cell to repair the DNA damage.
Synthetic Workflow
The synthesis of 1,4-dihydroindeno[1,2-c]pyrazole-based CHK-1 inhibitors from this compound is a multi-step process. The general workflow involves an initial condensation reaction to form a key intermediate, followed by a cyclization reaction to construct the pyrazole (B372694) ring system.
References
- 1. 2024.sci-hub.red [2024.sci-hub.red]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: extended exploration on phenyl ring substitutions and preliminary ADME/PK studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of (±)-Frondosin C Utilizing 6-Hydroxy-1-indanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
(±)-Frondosin C is a marine-derived meroterpenoid isolated from the sponge Dysidea frondosa. Members of the frondosin family exhibit interesting biological activities, including the antagonism of interleukin-8 (IL-8), a key mediator in inflammatory processes. This has positioned them as attractive targets for the development of novel anti-inflammatory agents. This document provides detailed application notes and protocols for the total synthesis of an advanced intermediate of (±)-frondosin C, commencing from the readily available 6-hydroxy-1-indanone. The synthetic strategy hinges on a key microwave-assisted tandem 5-exo-dig cyclization/Claisen rearrangement sequence to construct the core tetracyclic skeleton. The initial steps involve the protection of the phenolic hydroxyl group of this compound as a methyl ether, followed by a series of transformations to build a key precursor for the pivotal rearrangement reaction.
Overall Synthetic Pathway
The synthesis commences with the methylation of this compound. The resulting 6-methoxy-1-indanone (B23923) is then converted into a key tertiary alcohol intermediate through a sequence of propargylation, methylation, and coupling with a cyclohexenyl iodide fragment. This intermediate undergoes a microwave-assisted tandem 5-exo-dig cyclization and Claisen rearrangement to furnish the tetracyclic core of frondosin C. Subsequent functional group manipulations lead to an advanced intermediate suitable for the final steps towards (±)-frondosin C.
Caption: Overall synthetic route to an advanced intermediate of (±)-frondosin C.
Data Presentation: Summary of Key Reactions
The following table summarizes the key transformations, reagents, and yields for the synthesis of the advanced intermediate of (±)-frondosin C.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Williamson Ether Synthesis | This compound | K₂CO₃, MeI | 6-Methoxy-1-indanone | 98 |
| 2 | Propargylation | 6-Methoxy-1-indanone | Propargyl bromide, Zn | Propargylated Indanone | 85 |
| 3 | α-Methylation | Propargylated Indanone | NaH, MeI | Diastereomeric Ketones | 82 |
| 4 | Coupling Reaction | Diastereomeric Ketones | 1-iodo-3,3-dimethylcyclohexene, t-BuLi | Tertiary Alcohol Precursor | 75 |
| 5 | Tandem Cyclization/Claisen Rearrangement | Tertiary Alcohol Precursor | KOt-Bu, Toluene (B28343), Microwave | Tetracyclic Ketone | 68 |
| 6 | Dehydrogenation | Tetracyclic Ketone | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Enone Intermediate | 90 |
| 7 | Diene Formation | Enone Intermediate | NaBH₄; MsCl, Et₃N; Diimide reduction | Advanced Diene Intermediate | 65 |
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-1-indanone
Protocol:
-
To a solution of this compound (10.0 g, 67.5 mmol) in acetone (B3395972) (200 mL) is added potassium carbonate (18.6 g, 135 mmol).
-
Methyl iodide (8.4 mL, 135 mmol) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (B1210297) (150 mL) and washed with water (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated in vacuo to afford 6-methoxy-1-indanone as a solid.
Quantitative Data:
-
Starting Material: 10.0 g
-
Product Yield: 10.8 g (98%)
Step 2: Synthesis of the Diastereomeric Ketones
This synthesis is based on the procedure described by Ovaska and coworkers.[1]
Protocol:
-
A solution of 6-methoxy-1-indanone (5.0 g, 30.8 mmol) in a suitable solvent is treated with propargyl bromide in the presence of a zinc catalyst to yield the propargylated indanone.
-
The crude propargylated indanone is dissolved in anhydrous THF (100 mL) and cooled to 0 °C.
-
Sodium hydride (1.48 g, 60% dispersion in mineral oil, 37.0 mmol) is added portionwise.
-
The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of methyl iodide (2.3 mL, 37.0 mmol).
-
The reaction is stirred at room temperature for 4 hours and then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The resulting diastereomeric ketones are separated by column chromatography on silica (B1680970) gel.
Quantitative Data:
-
Starting Material: 5.0 g
-
Combined Product Yield: 5.8 g (82%)
Step 3: Microwave-Assisted Tandem 5-exo-dig Cyclization/Claisen Rearrangement
This key step constructs the tetracyclic core of frondosin C.[1]
Protocol:
-
The tertiary alcohol precursor (1.0 g, 2.5 mmol), prepared by coupling the diastereomeric ketone with 1-iodo-3,3-dimethylcyclohexene, is dissolved in anhydrous toluene (20 mL) in a microwave reactor vessel.
-
Potassium tert-butoxide (56 mg, 0.5 mmol) is added to the solution.
-
The vessel is sealed, and the mixture is subjected to microwave irradiation at 150 °C for 30 minutes.
-
After cooling, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the tetracyclic ketone.
Quantitative Data:
-
Starting Material: 1.0 g
-
Product Yield: 0.68 g (68%)
Experimental Workflow: Key Tandem Reaction
References
Application Notes and Protocols: Preparation of 2-Benzylidene-1-Indanone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Benzylidene-1-indanone (B110557) derivatives are a class of organic compounds structurally related to chalcones, which are recognized as a "privileged scaffold" in medicinal chemistry. These compounds consist of a core 1-indanone (B140024) ring system connected to a benzylidene group. Their versatile structure allows for extensive modification, leading to a wide range of biological activities. Research has demonstrated their potential as potent anti-inflammatory, anticancer, antidiabetic, and neuroprotective agents, making them highly valuable leads in modern drug discovery and development.[1][2][3][4] This document provides detailed protocols for the synthesis of 2-benzylidene-1-indanone derivatives, summarizes key quantitative data, and illustrates relevant chemical and biological pathways.
Synthetic Methodologies
The primary and most efficient method for synthesizing 2-benzylidene-1-indanone derivatives is the Claisen-Schmidt condensation .[5][6] This reaction is a type of crossed aldol (B89426) condensation that occurs between a 1-indanone derivative (a ketone with an α-hydrogen) and an aromatic aldehyde (which lacks an α-hydrogen) in the presence of a base or acid catalyst.[1][5] The reaction typically proceeds with dehydration to form the stable α,β-unsaturated ketone product.[6] Variations of this method, including ultrasound-assisted and solvent-free approaches, have been developed to improve yields, reduce reaction times, and align with green chemistry principles.[7][8][9]
General Synthetic Pathway via Claisen-Schmidt Condensation
The overall reaction involves the condensation of a substituted 1-indanone with a substituted benzaldehyde.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACG Publications - Synthesis and antidiabetic assessment of substituted 2-benzylidene-1-indanone derivatives using in vitro and in silico techniques [acgpubs.org]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. praxilabs.com [praxilabs.com]
- 7. Ultrasound-Assisted Synthesis of 2‑Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Hydroxy-1-indanone Derivatives in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of 6-hydroxy-1-indanone derivatives, detailing their mechanism of action, and providing protocols for their evaluation.
Application Notes
This compound derivatives have emerged as a promising class of small molecules with potent anti-inflammatory activities. These compounds have been shown to effectively modulate key inflammatory pathways, making them attractive candidates for the development of novel therapeutics for a range of inflammatory diseases.
The core chemical structure, featuring a this compound scaffold, has been the subject of extensive structure-activity relationship (SAR) studies. Modifications, particularly at the 2-position with benzylidene moieties, have yielded derivatives with significantly enhanced inhibitory effects on pro-inflammatory mediators.
The primary mechanism of action for the anti-inflammatory effects of these derivatives involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound derivatives have been demonstrated to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO).[1][2] This inhibition is achieved by preventing the degradation of the inhibitor of NF-κB, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[3] Furthermore, these compounds have been observed to suppress the phosphorylation of key MAPK proteins, namely p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[4]
In vivo studies using models of acute inflammation, such as the carrageenan-induced paw edema model in rodents, have corroborated the anti-inflammatory potential of this compound derivatives, with some compounds exhibiting efficacy comparable to or greater than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933).[5]
Data Presentation
The anti-inflammatory activity of various this compound derivatives is summarized in the tables below.
Table 1: In Vitro Anti-inflammatory Activity of 2-Benzylidene-6-hydroxy-1-indanone Derivatives
| Compound ID | Substitution on Benzylidene Ring | TNF-α Inhibition (%) @ 10 µM | IL-6 Inhibition (%) @ 10 µM | Reference |
| 4a | 4'-methoxy | 48.6 | 61.61 | [1] |
| 4b | 4'-ethyl | 14.42 | 35.54 | [1] |
| 4c | 3',4'-dihydroxy | - | 69.28 | [1] |
| 4d | 4'-hydroxy-3'-methoxy | 83.73 | 69.28 | [1] |
| 4r | 3',4'-difluoro | 18.93 | 17.39 | [1] |
Table 2: IC50 Values of Indanone Derivative IPX-18 for Cytokine Inhibition
| Cytokine | Assay System | IC50 (nM) | Reference |
| TNF-α | Human Whole Blood (HWB) | 298.8 | [2][6][7] |
| TNF-α | Peripheral Blood Mononuclear Cells (PBMCs) | 96.29 | [2][6][7] |
| IFN-γ | Human Whole Blood (HWB) | 217.6 | [2][6][7] |
| IFN-γ | Peripheral Blood Mononuclear Cells (PBMCs) | 103.7 | [2][6][7] |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 or primary murine peritoneal macrophages.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Principle: Nitrite (B80452), a stable metabolite of NO, is measured colorimetrically.
-
Protocol:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA:
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatants after treatment.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits being used.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
4. Western Blot Analysis for NF-κB and MAPK Signaling Pathways:
-
Principle: Western blotting is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds and LPS as described above (a shorter LPS stimulation time, e.g., 15-60 minutes, is often used to observe phosphorylation events).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema in Rats:
-
Principle: This model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan into the paw.
-
Protocol:
-
Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, positive control, and different doses of the test compound).
-
Administer the this compound derivative or vehicle orally or intraperitoneally 1 hour before the carrageenan injection. The positive control group receives a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Mandatory Visualization
Caption: In vitro screening workflow for this compound derivatives.
Caption: Mechanism of action of this compound derivatives.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of nuclear factor-κB and heme oxygenase-1 in the mechanism of action of an anti-inflammatory chalcone derivative in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resokaempferol-mediated anti-inflammatory effects on activated macrophages via the inhibition of JAK2/STAT3, NF-κB and JNK/p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 6-Hydroxy-1-indanone in the Development of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone (B140024) scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Its rigid, fused-ring system allows for precise spatial orientation of functional groups, making it an attractive starting point for designing molecules that can interact with specific biological targets. Within this class, 6-Hydroxy-1-indanone is a key synthetic intermediate used in the creation of a diverse range of derivatives exhibiting potent anti-cancer properties. These derivatives have been shown to target various cancer hallmarks, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
These application notes provide a comprehensive overview of the role of this compound-derived compounds in oncology research. We present key quantitative data on their efficacy, detailed protocols for their evaluation, and diagrams of the critical signaling pathways they modulate.
Data Presentation: Efficacy of 1-Indanone Derivatives
The anti-proliferative activity of various 1-indanone derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data below summarizes the IC50 values for several promising derivatives.
| Derivative Class | Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.41 - 0.44 | [1][2][3] |
| ITH-6 | COLO 205 (Colon) | 0.98 | [1][2] | |
| ITH-6 | KM 12 (Colon) | 0.41 | [1][2][3] | |
| Series of 13 derivatives | Various Colon Cancer | 0.41 - 6.85 | [3][4] | |
| Spiroisoxazoline | Compound 9f | MCF-7 (Breast) | 0.03 | [5] |
| 2-Benzylidene-1-indanone | Various | MCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung) | 0.01 - 0.88 | [6] |
In Vivo Efficacy:
| Derivative Class | Compound | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| Gallic Acid-based | Indanone 1 | Ehrlich Ascites Carcinoma (mice) | 50 mg/kg | 54.3% | [7] |
| Thiazolyl Hydrazone | ITH-6 | HT-29 & KM 12 Xenograft (mice) | 6 mg/kg | Significant decrease in tumor size | [1][2] |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound exert their anti-cancer effects by modulating several key signaling pathways involved in cell survival and proliferation.
NF-κB and Apoptosis Pathway Modulation
Many indanone derivatives induce apoptosis (programmed cell death) in cancer cells. One key mechanism is the downregulation of the NF-κB (p65) pathway, which is often constitutively active in tumors and promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2. By inhibiting NF-κB, these compounds can decrease Bcl-2 levels, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway. This involves the pro-apoptotic protein Bax, which increases mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspase cascades.
Caption: Inhibition of NF-κB and induction of apoptosis by indanone derivatives.
Cell Cycle Regulation
A common mechanism of action for indanone-based anti-cancer agents is the induction of cell cycle arrest, particularly at the G2/M transition phase.[1][2][7] This prevents cancer cells from entering mitosis and dividing. The arrest is often linked to the compound's ability to interfere with microtubule dynamics by inhibiting tubulin polymerization, a process essential for the formation of the mitotic spindle.[3]
Caption: Cell cycle arrest at the G2/M phase induced by indanone derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-cancer activity of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., HT-29, MCF-7) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Trypsinize and count cells. Seed cells into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include wells with medium and DMSO alone as a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Reagent: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment: Seed cells (e.g., 1x10⁶ cells) in 6-well plates and allow them to attach overnight. Treat the cells with the indanone derivative at its IC50 or 2xIC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of fluorescence is proportional to the amount of DNA in the cell.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated samples to untreated controls.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of a compound in a living organism.[1][2]
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5x10⁶ HT-29 cells in 100 µL of PBS/Matrigel mixture) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration:
-
Treatment Group: Administer the indanone derivative (e.g., ITH-6 at 6 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule (e.g., daily or every other day). The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Control Group: Administer the vehicle alone.
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent (e.g., Irinotecan).
-
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: V = (Length x Width²)/2. Monitor the body weight and general health of the mice as indicators of toxicity.
-
Study Termination: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Endpoint Analysis: Excise the tumors, weigh them, and photograph them. The primary endpoint is the comparison of final tumor volume and weight between the treatment and control groups. Tumor growth inhibition (TGI) can be calculated.
Conclusion
This compound is a valuable starting block for the synthesis of potent anti-cancer agents. Its derivatives have demonstrated significant efficacy in both in vitro and in vivo models by targeting critical cancer pathways, including cell cycle progression and apoptosis, often through the inhibition of tubulin polymerization and the NF-κB signaling cascade. The protocols and data presented here provide a foundational resource for researchers aiming to explore and develop this promising class of compounds for cancer therapy.
References
- 1. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 3. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Hydroxy-1-indanone in Alzheimer's Disease Research
For: Researchers, scientists, and drug development professionals.
Subject: The Role and Experimental Evaluation of 6-Hydroxy-1-indanone and its Derivatives in the Context of Alzheimer's Disease.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The indanone scaffold has emerged as a promising structural motif in the design of multi-target-directed ligands (MTDLs) for AD therapeutics. These compounds are investigated for their ability to simultaneously modulate several key pathological pathways in AD. This compound serves as a core structure for many of these derivatives. While specific quantitative data for this compound is limited in publicly available research, the following application notes and protocols are based on the extensive studies of its derivatives and provide a framework for its evaluation as a potential therapeutic agent for Alzheimer's disease.
The primary mechanisms of action for indanone derivatives in AD research include:
-
Cholinesterase Inhibition: Preventing the breakdown of the neurotransmitter acetylcholine.
-
Amyloid-Beta Aggregation Inhibition: Interfering with the formation of toxic Aβ plaques.
-
Antioxidant Activity: Reducing oxidative stress, which is implicated in neuronal damage.
Multi-Target Therapeutic Strategy of Indanone Derivatives
Indanone derivatives are designed to combat the multifaceted nature of Alzheimer's disease by acting on multiple targets simultaneously. This approach is believed to offer a more effective therapeutic outcome than single-target drugs.
Quantitative Data for Indanone Derivatives
The following tables summarize the biological activities of various indanone derivatives from published studies. This data provides a benchmark for the potential efficacy of this compound.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected Indanone Derivatives.
| Compound | Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Derivative 9 | AChE | 14.8 | Donepezil | Similar Activity |
| Derivative 14 | AChE | 18.6 | Tacrine | Markedly Higher Activity |
| Derivative D28 | AChE | 24.8 | Donepezil | 20.1 |
| Derivative D29 | AChE | 22.4 | Donepezil | 20.1 |
| Derivative D30 | AChE | 25.7 | Donepezil | 20.1 |
Data sourced from studies on indanone derivatives and may not be representative of this compound itself.[1][2]
Table 2: Amyloid-Beta (Aβ) Aggregation Inhibitory Activity of Selected Indanone Derivatives.
| Compound | Assay Type | Inhibition Rate (%) |
| Derivative 9 | Self-induced Aβ aggregation | 85.5 |
| Derivative 14 | Self-induced Aβ aggregation | 83.8 |
Data sourced from a study on indanone derivatives and may not be representative of this compound itself.[1]
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the therapeutic potential of this compound in Alzheimer's disease research.
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the inhibition of AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of AChE, ATCI, DTNB, and this compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations. For the control, add 25 µL of buffer.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay (Thioflavin T Method)
This fluorometric assay is used to monitor the aggregation of Aβ peptides.
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
This compound
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then diluting it in phosphate buffer to the desired concentration.
-
Prepare a stock solution of ThT in phosphate buffer.
-
In a 96-well black plate, mix the Aβ₁₋₄₂ solution with various concentrations of this compound or buffer (for control).
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At specified time points, add the ThT solution to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
The percentage of inhibition is calculated as: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100
Protocol 3: Antioxidant Activity Assay (DPPH Radical Scavenging Method)
This spectrophotometric assay evaluates the free radical scavenging capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the test compound solutions to the respective wells. For the control, add methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion
References
Application Notes and Protocols for the Purification of 6-Hydroxy-1-indanone by Sublimation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-1-indanone is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of biologically active molecules. The purity of this starting material is paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Sublimation is a purification technique that offers a distinct advantage for compounds like this compound, which possesses a suitable vapor pressure below its melting point. This method avoids the use of solvents, minimizing the risk of introducing impurities and simplifying product recovery. This document provides a detailed protocol for the purification of this compound using vacuum sublimation, along with relevant physical data and procedural diagrams.
Physical and Chemical Properties
A thorough understanding of the physical properties of this compound is essential for designing an effective sublimation protocol. Key parameters are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₂ | [1][2][3] |
| Molecular Weight | 148.16 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 154-158 °C | [1][2][4] |
| Boiling Point | 329 °C at 760 mmHg | [1][2] |
| Vapor Pressure | 9.51 x 10⁻⁵ mmHg at 25 °C | [1] |
| Solubility | Soluble in Methanol | [1][2] |
The relatively high melting point and low vapor pressure at room temperature indicate that heating under reduced pressure will be necessary to achieve a reasonable rate of sublimation.
Principle of Sublimation
Sublimation is a phase transition in which a substance transitions directly from the solid to the gas phase, without passing through the liquid phase. This process is effective for purification when the target compound has a significantly higher vapor pressure than the impurities present. By heating the impure solid under vacuum, the target compound vaporizes and can be condensed as a pure solid on a cold surface, leaving the non-volatile impurities behind.
Experimental Protocol: Vacuum Sublimation of this compound
This protocol outlines the steps for purifying this compound using a standard laboratory vacuum sublimation apparatus.
Materials and Equipment:
-
Crude this compound
-
Sublimation apparatus (including a sublimator, cold finger condenser, and vacuum adapter)
-
High-vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Heating mantle or oil bath
-
Thermometer or thermocouple
-
Spatula
-
Schlenk flask or other suitable container for collecting the purified product
-
Personal Protective Equipment (safety glasses, lab coat, gloves)
Procedure:
-
Preparation of the Sublimation Apparatus:
-
Ensure all glassware is clean and thoroughly dry.
-
Lightly grease the ground glass joints of the sublimation apparatus to ensure a good vacuum seal.
-
Assemble the sublimation apparatus, connecting the cold finger condenser and the vacuum adapter to the main body of the sublimator.
-
-
Loading the Sample:
-
Weigh the crude this compound and place it at the bottom of the sublimator. Distribute the solid in a thin, even layer to maximize the surface area for sublimation.
-
-
System Assembly and Evacuation:
-
Connect the sublimation apparatus to a high-vacuum line equipped with a cold trap. The cold trap is crucial to protect the vacuum pump from any volatile impurities.
-
Begin to evacuate the system. A high vacuum (typically <0.1 mmHg) is recommended to lower the required sublimation temperature and increase the efficiency of the process.
-
-
Sublimation Process:
-
Once a stable vacuum is achieved, begin to circulate a coolant (e.g., cold water) through the cold finger.
-
Gradually heat the bottom of the sublimator using a heating mantle or an oil bath.
-
Slowly increase the temperature to a range of 110-130 °C . The optimal temperature will be below the melting point of this compound (154-158 °C) and will depend on the achieved vacuum level.
-
Observe the cold finger for the deposition of fine, needle-like crystals of purified this compound.
-
Continue the sublimation until a sufficient amount of product has collected on the cold finger and the rate of sublimation noticeably decreases.
-
-
Product Recovery:
-
Turn off the heating and allow the apparatus to cool to room temperature while still under vacuum. This prevents the sublimed product from vaporizing again.
-
Once cooled, carefully and slowly vent the system to atmospheric pressure.
-
Disassemble the apparatus.
-
Carefully scrape the purified crystals from the cold finger onto a pre-weighed collection vessel.
-
-
Analysis:
-
Determine the yield of the purified this compound.
-
Assess the purity of the product using appropriate analytical techniques, such as melting point determination, NMR spectroscopy, or chromatography (e.g., TLC or HPLC). The melting point of the purified product should be sharp and within the literature range.
-
Visualizing the Process
Experimental Workflow for Sublimation
Caption: Workflow for the purification of this compound by vacuum sublimation.
Relationship between Principles and Protocol Steps
Caption: Linking the principles of sublimation to the key steps in the purification protocol.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or slow sublimation | - Temperature is too low.- Vacuum is not sufficient. | - Gradually increase the temperature, but do not exceed the melting point.- Check for leaks in the system and ensure the vacuum pump is functioning correctly. |
| Sample melts | - Temperature is too high. | - Immediately reduce the heating and allow the sample to solidify before restarting at a lower temperature. |
| Low yield | - Sublimation time was too short.- Product was lost during recovery. | - Allow more time for the sublimation to complete.- Be careful when scraping the product from the cold finger. |
| Purified product is not pure | - Sublimation temperature was too high, causing impurities to sublime.- The crude sample was too impure for a single sublimation. | - Lower the sublimation temperature.- Consider a pre-purification step (e.g., recrystallization) or repeat the sublimation. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Use a safety shield when working with glassware under vacuum.
-
Handle the hot sublimation apparatus with care to avoid burns.
-
When using a cold trap with liquid nitrogen or a dry ice/acetone slush, wear cryogenic gloves and ensure the system is not sealed to prevent pressure buildup.
By following this detailed protocol, researchers can effectively purify this compound, ensuring a high-quality starting material for their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of 6-Hydroxy-1-indanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxy-1-indanone is a valuable chemical intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[1] It serves as a key precursor for the synthesis of tetracyclic ketones used in the total syntheses of (±)-frondosin C and (±)-8-epi-frondosin C.[2][3][4] Additionally, it is utilized in the preparation of 1,4-dihydroindeno[1,2-c]pyrazoles, which function as potent CHK-1 inhibitors and have potential applications in cancer therapy by inhibiting cancer cell growth.[2][3][4] This document provides a detailed experimental protocol for the synthesis of this compound, along with relevant data and visualizations.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂ | [2][5] |
| Molecular Weight | 148.16 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 154-158 °C | [2][3][6] |
| Boiling Point | 329 °C at 760 mmHg | [1][2] |
| Solubility | Soluble in Methanol | [2][3] |
| Purity | >97% | [6][7] |
Experimental Protocol: Synthesis of this compound from 6-Methoxy-1-indanone
This protocol details the synthesis of this compound via the demethylation of 6-Methoxy-1-indanone.
Materials:
-
6-Methoxy-1-indanone
-
Aluminum chloride (AlCl₃)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Powder addition funnel
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, prepare a suspension of aluminum chloride (5.3 g, 39.7 mmol) in toluene (75 mL).[3][4]
-
Addition of Starting Material: Slowly add 6-Methoxy-1-indanone (2.5 g, 15.4 mmol) to the stirred suspension at room temperature.[3][4] Use an additional 25 mL of toluene to rinse the powder addition funnel and ensure all the starting material is transferred to the reaction mixture.[3][4]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 1 hour.[3][4]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly pour it into ice water to quench the reaction.[3][4]
-
Extraction: Transfer the mixture to a separatory funnel using ethyl acetate. Separate the organic and aqueous layers.[3][4]
-
Washing: Wash the organic phase twice with water and once with a saturated sodium chloride solution.[3][4]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate to obtain the crude product.[3][4]
-
Purification: The resulting product is a light tan solid. Further purification can be achieved by recrystallization if necessary.
Expected Yield: Approximately 1.5 g (66% yield) of 6-hydroxy-2,3-dihydro-1H-inden-1-one.[3][4]
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d6) δ: 9.72 (s, 1H), 7.36 (d, J = 8 Hz, 1H), 7.07 (dd, J = 8, 3 Hz, 1H), 6.90 (d, J = 3 Hz, 1H), 2.94 (m, 2H), 2.58 (m, 2H).[3][4]
Visualizations
References
- 1. Cas 62803-47-8,this compound | lookchem [lookchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound CAS#: 62803-47-8 [m.chemicalbook.com]
- 4. This compound | 62803-47-8 [chemicalbook.com]
- 5. This compound | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-羟基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 62803-47-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: 6-Hydroxy-1-indanone Synthesis
Welcome to the Technical Support Center for the synthesis of 6-Hydroxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are the intramolecular Friedel-Crafts cyclization of 3-(3-hydroxyphenyl)propanoic acid using a strong acid catalyst like polyphosphoric acid (PPA), and the demethylation of 6-methoxy-1-indanone.
Q2: I am getting a low yield in my PPA-catalyzed cyclization. What are the likely causes?
A2: Low yields in this reaction are often due to several factors:
-
Catalyst Inactivity: Polyphosphoric acid is hygroscopic and its activity can be diminished by moisture.
-
Suboptimal Reaction Temperature: The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition of the starting material or product.
-
Intermolecular Side Reactions: At high concentrations, molecules of 3-(3-hydroxyphenyl)propanoic acid can react with each other, leading to polymers instead of the desired intramolecular cyclization.
-
Formation of Regioisomers: Depending on the reaction conditions, the cyclization can also lead to the formation of the undesired 4-hydroxy-1-indanone (B1297909) isomer.
Q3: How can I minimize the formation of the 4-hydroxy-1-indanone regioisomer?
A3: The regioselectivity of the PPA-catalyzed cyclization can be influenced by the grade of PPA used, specifically its phosphorus pentoxide (P₂O₅) content. Different PPA grades can favor the formation of one isomer over the other. Experimenting with PPA of varying P₂O₅ concentrations may help improve the selectivity for this compound.
Q4: My reaction mixture is turning dark or tarry. What does this indicate?
A4: A dark or tarry reaction mixture often suggests decomposition of the starting material or product, or the formation of polymeric byproducts. This can be caused by excessively high reaction temperatures or prolonged reaction times.
Q5: What is the best way to purify the final this compound product?
A5: The crude product can be purified by column chromatography on silica (B1680970) gel. The selection of an appropriate solvent system for elution is crucial for obtaining a pure product. Recrystallization from a suitable solvent can also be an effective final purification step.
Troubleshooting Guides
Issue 1: Low Yield in PPA-Catalyzed Cyclization of 3-(3-hydroxyphenyl)propanoic Acid
This guide will help you troubleshoot and improve the yield of this compound when using 3-(3-hydroxyphenyl)propanoic acid and polyphosphoric acid.
| Possible Cause | Suggested Solution |
| Inactive Polyphosphoric Acid (PPA) | Use fresh, anhydrous PPA. Store PPA in a desiccator to prevent moisture absorption. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with a literature-reported temperature and then systematically vary it in small increments (e.g., ±10°C) to find the optimal condition for your setup. |
| Intermolecular Polymerization | Run the reaction under more dilute conditions to favor intramolecular cyclization. This can be achieved by using a larger volume of PPA or by the slow addition of the starting material to the hot PPA. |
| Incomplete Reaction | Increase the reaction time or temperature cautiously. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Product Degradation | Avoid excessively high temperatures and prolonged reaction times. Once the reaction is complete, cool the mixture promptly and proceed with the work-up. |
Data Presentation
The following table summarizes quantitative data for the two primary synthesis methods of this compound.
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Reported Yield (%) |
| Intramolecular Friedel-Crafts Cyclization | 3-(3-hydroxyphenyl)propanoic acid | Polyphosphoric Acid (PPA) | 80-100°C, 1-3 hours | 60-90% (general for arylpropionic acids)[1] |
| Demethylation | 6-Methoxy-1-indanone | Aluminum chloride (AlCl₃), Toluene (B28343) | Reflux, 1 hour | 66%[2][3] |
Experimental Protocols
Method 1: Intramolecular Friedel-Crafts Cyclization of 3-(3-hydroxyphenyl)propanoic Acid
This protocol describes the general procedure for the synthesis of this compound via the cyclization of 3-(3-hydroxyphenyl)propanoic acid using polyphosphoric acid.
Materials:
-
3-(3-hydroxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid.
-
Heat the PPA to the desired reaction temperature (e.g., 90°C) with stirring.
-
Slowly add 3-(3-hydroxyphenyl)propanoic acid to the hot PPA in portions to control the initial exotherm.
-
Stir the reaction mixture at the set temperature for the specified time (e.g., 2 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Method 2: Demethylation of 6-Methoxy-1-indanone
This protocol details the synthesis of this compound from 6-methoxy-1-indanone.[2][3]
Materials:
-
6-Methoxy-1-indanone
-
Aluminum chloride (AlCl₃)
-
Toluene (anhydrous)
-
Ice water
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of aluminum chloride in anhydrous toluene at room temperature under a nitrogen atmosphere, slowly add 6-methoxy-1-indanone.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.
-
Cool the mixture to room temperature and then slowly pour it into ice water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Separate the organic layer and wash it sequentially with water (twice) and saturated sodium chloride solution.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate the filtrate to yield the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization.[2][3]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 6-Hydroxy-1-indanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are:
-
Intramolecular Friedel-Crafts Acylation: This is the most common route, involving the cyclization of 3-(3-hydroxyphenyl)propanoic acid using a strong acid catalyst such as polyphosphoric acid (PPA) or triflic acid.
-
Demethylation: This method involves the demethylation of 6-methoxy-1-indanone (B23923) using a demethylating agent like aluminum chloride in a suitable solvent.[1][2]
Q2: What is the major side product observed during the Friedel-Crafts cyclization of 3-(3-hydroxyphenyl)propanoic acid?
A2: The principal side product is the regioisomeric 4-hydroxy-1-indanone (B1297909). The formation of this isomer is a result of the electrophilic attack at the alternative ortho position to the hydroxyl group on the aromatic ring. The ratio of the desired 6-hydroxy isomer to the 4-hydroxy isomer is highly dependent on the reaction conditions, particularly the choice and composition of the acid catalyst.[3][4]
Q3: Can intermolecular reactions be a problem?
A3: Yes, at high concentrations of the starting material, intermolecular acylation can occur, leading to the formation of polymeric byproducts. Performing the reaction under more dilute conditions can help to favor the desired intramolecular cyclization.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5] This allows for the identification of the starting material, the desired product, and any significant byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Catalyst: The choice and concentration of the acid catalyst are crucial. 2. Reaction Temperature Too Low/High: The temperature affects the reaction rate and can lead to decomposition. 3. Presence of Water: Lewis acid catalysts are sensitive to moisture, which can deactivate them. 4. Formation of Polymeric Byproducts: High substrate concentration can favor intermolecular reactions. | 1. Catalyst Screening: While polyphosphoric acid (PPA) is commonly used, other acids like triflic acid (TfOH) or Lewis acids such as AlCl₃, FeCl₃, or NbCl₅ can be explored.[5] The P₂O₅ content of PPA can influence regioselectivity.[3][4] 2. Temperature Optimization: Experiment with a range of temperatures. For some Friedel-Crafts reactions, an increase from room temperature to 50-80°C can significantly improve the yield.[5] 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5] 4. Dilution: Run the reaction at a lower concentration (e.g., 0.1-0.5 M) to favor intramolecular cyclization. |
| High Percentage of 4-Hydroxy-1-indanone Isomer | 1. Incorrect PPA Composition: The P₂O₅ content of polyphosphoric acid significantly impacts the ratio of regioisomers. 2. Reaction Conditions Favoring the 4-Hydroxy Isomer: Other factors like solvent and temperature can also influence regioselectivity. | 1. Adjust PPA Composition: PPA with a high P₂O₅ content tends to favor the formation of the 6-hydroxy isomer (para to the hydroxyl group). Conversely, PPA with a lower P₂O₅ content promotes the formation of the 4-hydroxy isomer (ortho to the hydroxyl group).[3][4] 2. Systematic Optimization: Methodically vary the solvent and temperature to determine the optimal conditions for maximizing the yield of the desired 6-hydroxy isomer. |
| Incomplete Demethylation of 6-Methoxy-1-indanone | 1. Insufficient Demethylating Agent: Not enough reagent to fully convert the starting material. 2. Reaction Time Too Short: The reaction may not have proceeded to completion. | 1. Increase Reagent Stoichiometry: Use a larger excess of the demethylating agent (e.g., aluminum chloride). 2. Extend Reaction Time: Monitor the reaction by TLC and continue until all the starting material is consumed. |
| Difficult Purification | 1. Similar Polarity of Isomers: The 6-hydroxy and 4-hydroxy isomers can have similar polarities, making them difficult to separate by column chromatography. 2. Presence of Polymeric Byproducts: These can streak on the column and co-elute with the product. | 1. Optimize Chromatography Conditions: Use a high-resolution silica (B1680970) gel and test different solvent systems to achieve better separation. Recrystallization may also be an effective purification method. 2. Initial Work-up: Ensure a thorough aqueous work-up to remove the acid catalyst and any water-soluble impurities before chromatography. |
Quantitative Data Summary
The following table summarizes the effect of the polyphosphoric acid (PPA) catalyst composition on the regioselectivity of the indanone synthesis.
| Catalyst | P₂O₅ Content | Product Ratio (this compound : 4-Hydroxy-1-indanone) | Predominant Isomer |
| PPA | High | Favors para-acylation | This compound |
| PPA | Low | Favors ortho-acylation | 4-Hydroxy-1-indanone |
Data derived from the findings of van Leeuwen, Neubauer, and Feringa, which suggest that the degree of PPA hydrolysis affects the reaction mechanism and, consequently, the regiochemical outcome.[3][4]
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
3-(3-hydroxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA) with high P₂O₅ content
-
Ice water
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 3-(3-hydroxyphenyl)propanoic acid.
-
Add polyphosphoric acid (a significant excess by weight) to the flask.
-
Heat the mixture with stirring to the desired temperature (e.g., 80-100°C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the this compound from the 4-hydroxy-1-indanone isomer and other impurities.
Synthesis of this compound via Demethylation of 6-Methoxy-1-indanone[1][2]
Materials:
-
6-Methoxy-1-indanone
-
Aluminum chloride (AlCl₃)
-
Toluene (B28343) (anhydrous)
-
Ice water
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of aluminum chloride in anhydrous toluene at room temperature under a nitrogen atmosphere, slowly add 6-methoxy-1-indanone.
-
Heat the reaction mixture to reflux and maintain for approximately 1 hour, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it into ice water.
-
Transfer the mixture to a separatory funnel using ethyl acetate.
-
Separate the organic and aqueous layers. Wash the organic phase sequentially with water (twice) and saturated sodium chloride solution.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Main vs. side reaction pathways in the synthesis of this compound.
References
Technical Support Center: Claisen-Schmidt Condensation with 6-Hydroxy-1-indanone
Welcome to the technical support center for the Claisen-Schmidt condensation reaction involving 6-Hydroxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation and why is it used with this compound?
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens.[1] This reaction is a reliable method for forming a new carbon-carbon double bond, leading to the synthesis of α,β-unsaturated ketones, often referred to as chalcones or, in this specific case, 2-benzylidene-6-hydroxy-1-indanone derivatives. These products are of significant interest in medicinal chemistry and drug development due to their potential biological activities.[2][3]
Q2: What are the most common byproducts I might encounter in this reaction?
Several side reactions can occur, leading to the formation of various byproducts. The most common include:
-
Self-condensation of this compound: The indanone can react with itself, especially if it is more reactive than the aldehyde, leading to aldol (B89426) condensation byproducts.[4]
-
Cannizzaro reaction of the aldehyde: In the presence of a strong base, two molecules of the aromatic aldehyde (which lacks α-hydrogens) can disproportionate to form a primary alcohol and a carboxylic acid.[4] This is more likely at high base concentrations.
-
Michael addition: The enolate of this compound can act as a Michael donor and add to the α,β-unsaturated ketone product (the Michael acceptor). This results in the formation of a 1,5-dicarbonyl compound.[4]
Q3: My reaction is not proceeding to completion, or the yield is very low. What are the possible causes?
Low yields or incomplete reactions can be attributed to several factors:
-
Purity of Starting Materials: Ensure that both the this compound and the aromatic aldehyde are pure. Impurities can interfere with the reaction.
-
Catalyst Activity: The concentration and activity of the base catalyst are crucial. An insufficient amount of base will result in an incomplete reaction.[5]
-
Reaction Temperature: The temperature may be too low for the specific reactants. While room temperature is often sufficient, gentle heating may be required in some cases. However, excessively high temperatures can promote side reactions and decomposition.[4]
-
Reaction Time: The reaction may simply need more time to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[2]
Q4: I am observing multiple spots on my TLC plate, making purification difficult. How can I minimize the formation of byproducts?
The formation of multiple products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
To Minimize Self-Condensation: Use a slight excess of the aromatic aldehyde relative to the this compound.[4]
-
To Minimize the Cannizzaro Reaction: Use a milder base or optimize the base concentration. Slow, dropwise addition of the base to the reaction mixture can also help to avoid localized high concentrations.[4]
-
To Minimize Michael Addition: It is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone. Lowering the reaction temperature can also be effective.[4]
Q5: The reaction mixture has turned very dark, and I'm having trouble isolating a solid product. What could be the reason?
A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or the product.[4] This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base. The presence of the phenolic hydroxyl group in this compound can also contribute to coloration under basic conditions due to potential oxidation. To mitigate this, consider the following:
-
Running the reaction at a lower temperature (e.g., in an ice bath).
-
Using a lower concentration of the base catalyst.
-
Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Claisen-Schmidt condensation with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction | - Monitor reaction progress using TLC. - Increase reaction time. - Consider gentle heating if the reaction is sluggish at room temperature. |
| Purity of reactants | - Check the purity of this compound and the aromatic aldehyde by NMR or melting point. - Purify starting materials if necessary. | |
| Inactive or insufficient catalyst | - Use a fresh solution of the base catalyst. - Optimize the molar ratio of the catalyst. A common starting point is using a catalytic amount, but for less reactive substrates, stoichiometric amounts might be needed.[6] | |
| Formation of Multiple Products | Self-condensation of this compound | - Use a slight excess of the aromatic aldehyde (e.g., 1.1 to 1.2 equivalents).[4] |
| Cannizzaro reaction of the aldehyde | - Use a milder base (e.g., potassium carbonate instead of sodium hydroxide). - Decrease the concentration of the base. - Add the base slowly to the reaction mixture.[4] | |
| Michael addition | - Use a stoichiometric amount of the aldehyde. - Lower the reaction temperature.[4] | |
| Dark Reaction Mixture/Tar Formation | Decomposition of starting materials or product | - Perform the reaction at a lower temperature (e.g., 0 °C). - Use a lower concentration of the base. - Run the reaction under an inert atmosphere (N₂ or Ar).[4] |
| Difficulty in Product Isolation/Purification | Product is an oil or does not precipitate | - After reaction completion, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product. - If the product remains oily, attempt extraction with a suitable organic solvent followed by purification by column chromatography. |
| Impurities are difficult to remove | - Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). - If recrystallization is ineffective, column chromatography is a reliable purification method. |
Experimental Protocols
Below are detailed methodologies for performing the Claisen-Schmidt condensation with this compound.
Protocol 1: Traditional Solvent-Based Condensation
This protocol outlines a standard procedure using an alcohol as the solvent.
Materials:
-
This compound
-
Aromatic aldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (B78521) (NaOH) solution (e.g., 20% w/v)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0-1.2 equivalents) in a suitable amount of ethanol.[2]
-
Catalyst Addition: Cool the stirred mixture in an ice bath. Slowly add the aqueous sodium hydroxide solution dropwise.[2]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC.[2]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.[7]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]
Protocol 2: Solvent-Free Condensation by Grinding
This environmentally friendly protocol can lead to high yields in a shorter reaction time.
Materials:
-
This compound
-
Aromatic aldehyde
-
Solid Sodium Hydroxide (NaOH), finely ground
-
Mortar and pestle
-
Dilute aqueous Hydrochloric Acid (HCl) solution (e.g., 10%)
-
Ethanol/water mixture for recrystallization
Procedure:
-
Reactant Grinding: In a mortar, combine this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent). Grind the solids together vigorously with a pestle until a paste or oily mixture is formed.[2]
-
Catalyst Addition: Add a catalytic amount of finely ground solid NaOH (e.g., 20 mol%) to the mixture.[6]
-
Reaction: Continue to grind the mixture. The reaction is often rapid, and the mixture may solidify. The reaction is typically complete within 5-15 minutes.[6]
-
Work-up: Add a small amount of 10% aqueous HCl to the solid to neutralize the catalyst.
-
Isolation and Purification: Collect the solid product by filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Data Presentation
The following table summarizes representative yields for the Claisen-Schmidt condensation of 1-indanone (B140024) derivatives with various substituted benzaldehydes under different conditions. While specific quantitative data for a wide range of aldehydes with this compound is not extensively compiled in a single source, the following provides a general expectation of yields.
| Indanone Derivative | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) |
| 1-Indanone | Benzaldehyde | NaOH | Ethanol | 18 h | ~85-95%[2] |
| 1-Indanone | 4-Methoxybenzaldehyde | NaOH | Ethanol | 18 h | ~80-90%[2] |
| 1-Indanone | 4-Chlorobenzaldehyde | NaOH | Ethanol | 18 h | ~80-90%[2] |
| This compound | Various Benzaldehydes | NaOH (20% w/v) | Ethanol | Overnight | Not specified[2] |
| Cycloalkanones | Various Benzaldehydes | NaOH (20 mol%) | None (Solvent-free) | 5 min (grinding) | 96-98%[2][6] |
Visualizations
Main Reaction and Common Byproducts
Caption: Main reaction and common side reactions in the Claisen-Schmidt condensation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
Technical Support Center: Friedel-Crafts Synthesis of Indanones
Welcome to the technical support center for the Friedel-Crafts synthesis of indanones. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during this important synthetic transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the Friedel-Crafts synthesis of indanones, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Indanone
A low or nonexistent yield of the target indanone is a frequent challenge in Friedel-Crafts acylation. This can be attributed to several factors, from catalyst choice to reaction conditions.[1]
Possible Causes and Solutions:
-
Inappropriate Catalyst: The selection of the Lewis or Brønsted acid is critical for the success of the reaction.
-
Solution: A screening of various catalysts is recommended. While aluminum chloride (AlCl₃) is commonly used, other Lewis acids such as iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), or scandium triflate (Sc(OTf)₃) may prove more effective for specific substrates.[1] Superacids like triflic acid (TfOH) are also potent catalysts for this transformation.[1]
-
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution and is significantly hindered by electron-withdrawing groups on the aromatic ring.[1][2]
-
Solution: For highly deactivated substrates, consider employing a more powerful catalytic system, such as a superacid, or explore alternative synthetic routes.[1]
-
-
Suboptimal Temperature: The reaction temperature plays a crucial role in both the rate and selectivity of the cyclization.
-
Solution: It is advisable to experiment with a range of temperatures. While some reactions proceed efficiently at room temperature, others may necessitate heating to overcome the activation barrier.[1] For instance, increasing the temperature from 25°C to 50°C has been shown to significantly improve yields in certain cases.[1]
-
-
Poor Solvent Choice: The solvent can influence the solubility of reagents and intermediates, as well as the activity of the catalyst.
-
Solution: Halogenated solvents like dichloromethane (B109758) or o-dichlorobenzene are frequently employed.[1] For some substrates, polar solvents such as nitrobenzene (B124822) might be advantageous, although they can also affect the regioselectivity of the product.[1] In some instances, solvent-free conditions have been demonstrated to be effective.[1]
-
-
Moisture Contamination: Many Lewis acid catalysts are highly sensitive to moisture, which can lead to their deactivation and inhibit the reaction.[1]
-
Solution: Ensure all glassware is meticulously dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous solvents is also essential.[1]
-
Problem 2: Formation of Multiple Products or Impurities
The generation of isomers or byproducts from intermolecular reactions can complicate the purification process and diminish the yield of the desired indanone.[1]
Possible Causes and Solutions:
-
Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts.[2]
-
Solution: Performing the reaction under high dilution conditions can favor the intramolecular pathway.
-
-
Formation of Regioisomers: The directing effects of substituents on the aromatic ring and the reaction conditions can lead to the formation of different regioisomers.[1]
-
Solution: To promote the formation of a specific isomer, consider the following:
-
Steric Hindrance: Bulky substituents can block certain positions, directing the cyclization to less hindered sites.[1]
-
Solvent Effects: The polarity of the solvent can influence the product distribution. Experimenting with different solvents is recommended.[1]
-
Temperature Control: The kinetic and thermodynamic products may be favored at different temperatures. Lower temperatures often favor the formation of the kinetic product.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is generally the best for the intramolecular Friedel-Crafts cyclization to form indanones?
There is no single "best" catalyst, as the optimal choice is highly dependent on the specific substrate and the desired reaction conditions.[3] However, some commonly used and effective catalysts include:
-
Aluminum chloride (AlCl₃): A powerful and widely used Lewis acid, particularly effective for the cyclization of 3-arylpropionyl chlorides.[3]
-
Polyphosphoric acid (PPA): Acts as both a catalyst and a solvent and is effective for the direct cyclization of 3-arylpropionic acids.[3]
-
Triflic acid (TfOH): A very strong Brønsted acid that can catalyze the direct cyclization of carboxylic acids, sometimes in smaller quantities than other acids.[3]
-
Niobium pentachloride (NbCl₅): Offers a milder alternative and can convert the carboxylic acid to the acyl chloride in situ, catalyzing the cyclization at room temperature.[3][4]
Q2: What are the most common starting materials for indanone synthesis via Friedel-Crafts acylation?
The intramolecular cyclization of 3-arylpropionic acids or their corresponding acyl chlorides is one of the most prevalent methods.[1][5] While the use of acyl chlorides is often efficient, the direct cyclization of carboxylic acids is preferred from a green chemistry perspective as it is a one-step process and avoids the generation of corrosive byproducts.[1][5]
Q3: Can amides be used as starting materials for Friedel-Crafts acylation to synthesize indanones?
Yes, certain amides can serve as substrates in Friedel-Crafts acylation to produce indanones in good yields.[1] This approach often necessitates the use of a superacid like triflic acid for activation.[1] A significant advantage of this method is that the aniline (B41778) byproducts can often be recovered.[1]
Q4: How can I avoid the formation of regioisomers?
The formation of regioisomers is governed by the directing effects of the substituents on the aromatic ring and the reaction conditions.[1] To favor the formation of a specific isomer:
-
Steric Hindrance: Bulky substituents can direct the cyclization to less sterically hindered positions.[1]
-
Solvent Effects: The polarity of the solvent can influence the product distribution.[1]
-
Temperature Control: Kinetic and thermodynamic products may be favored at different temperatures.[1]
Q5: Are there any "green" or more environmentally friendly approaches to indanone synthesis?
Yes, several strategies can be employed to make the Friedel-Crafts synthesis of indanones more environmentally benign:
-
Catalytic Systems: Utilizing catalytic amounts of a Lewis or Brønsted acid is preferable to using stoichiometric quantities. Some catalysts can also be recovered and reused.[1]
-
Alternative Reagents: The use of Meldrum's acid derivatives as acylating agents provides a solution that overcomes some of the problems associated with the cyclization of carboxylic acids or acid chlorides.[6]
-
Modern Methods: Palladium-catalyzed one-pot syntheses, such as the Heck-aldol annulation, offer milder reaction conditions and greater efficiency, though the cost and potential toxicity of the palladium catalyst are drawbacks.[7]
Data Summary
| Catalyst | Starting Material | Temperature | Key Advantages | Potential Challenges |
| AlCl₃ | 3-Arylpropionyl chlorides | 0°C to room temperature | Widely used, effective | Stoichiometric amounts often required, moisture sensitive |
| PPA | 3-Arylpropionic acids | High temperatures | Catalyst and solvent in one | Harsh conditions, potential for side reactions |
| TfOH | 3-Arylpropionic acids, Amides | Room temperature to elevated | Very strong acid, can be used in smaller amounts | Corrosive, can be expensive |
| NbCl₅ | 3-Arylpropionic acids | Room temperature | Mild conditions, good yields[4] | Less common than other Lewis acids |
| Sc(OTf)₃ | Meldrum's acid derivatives | - | Catalyzes reaction in very good yields | Expensive |
| FeCl₃ | 2-Alkylcinnamaldehydes | Room temperature | Catalytic amounts needed, mild conditions | Substrate specific |
Key Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Cyclization of a 3-Arylpropionic Acid using Triflic Acid
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).[1]
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).[1]
-
Solvent Addition: Add an anhydrous solvent, such as 1,2-dichloroethane (B1671644) (DCE), to the flask (concentration typically 0.1-0.5 M).[1]
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add triflic acid (TfOH, typically 1.5-5.0 eq) dropwise via a syringe.[1]
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80°C).[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Workup: Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired indanone.[1]
Protocol 2: General Procedure for Intramolecular Friedel-Crafts Cyclization of a 3-Arylpropionyl Chloride using Aluminum Chloride
-
Acyl Chloride Formation (if not pre-formed): To a solution of the 3-arylpropionic acid in an inert solvent like dichloromethane, add oxalyl chloride or thionyl chloride at 0°C. Allow the reaction to proceed until the acid is fully converted to the acyl chloride. Remove the excess reagent and solvent under reduced pressure.[1]
-
Friedel-Crafts Reaction: Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0°C.[1]
-
Catalyst Addition: Add aluminum chloride (AlCl₃, typically 1.1-1.5 eq) portion-wise, keeping the temperature below 5°C.[1]
-
Reaction: Stir the reaction mixture at 0°C or allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.[1]
-
Workup and Purification: Follow steps 7-10 from Protocol 1.
Visualizations
A troubleshooting workflow for the Friedel-Crafts synthesis of indanones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 6-Hydroxy-1-indanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 6-Hydroxy-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways to obtain this compound are:
-
Demethylation of 6-Methoxy-1-indanone: This is a common and effective method where the methyl ether is cleaved to yield the desired hydroxyl group. A widely used reagent for this transformation is aluminum chloride (AlCl₃) in a suitable solvent like toluene (B28343).[1]
-
Intramolecular Friedel-Crafts Cyclization: This route involves the cyclization of a precursor like 3-(3-hydroxyphenyl)propanoic acid. This reaction is typically promoted by a strong acid catalyst such as polyphosphoric acid (PPA). However, this method can sometimes lead to the formation of isomeric byproducts.[2]
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. For the demethylation of 6-Methoxy-1-indanone using aluminum chloride in toluene, a yield of approximately 66% has been reported.[1] Yields for the Friedel-Crafts cyclization route can vary and are sensitive to the catalyst and reaction conditions used.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the consumption of the starting material and the appearance of the product.
Q4: What are the key physical properties of this compound?
A4: this compound is typically a light yellow to amber or dark green powder or crystalline solid.[3][4] It has a melting point in the range of 154-158 °C.[3]
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
Low product yield is a frequent challenge in organic synthesis. The following guide provides a systematic approach to identify and resolve potential causes for low yields in the preparation of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Detailed Troubleshooting Steps:
| Potential Cause | Question to Ask | Recommended Action |
| Impure Starting Materials | Is the starting material (e.g., 6-Methoxy-1-indanone) pure? | Analyze the starting material by NMR or melting point. If impurities are detected, purify by recrystallization or chromatography. |
| Inactive or Wet Reagents | Are the reagents (e.g., AlCl₃, PPA) fresh and anhydrous? | Use freshly opened or properly stored anhydrous reagents. Lewis acids like AlCl₃ are particularly sensitive to moisture. |
| Suboptimal Temperature | Has the optimal reaction temperature been determined? | Systematically vary the reaction temperature. For the demethylation, reflux is common, but for Friedel-Crafts, the temperature may need careful control to avoid side reactions. |
| Incorrect Reaction Time | Is the reaction running to completion or are there side reactions occurring over time? | Monitor the reaction progress by TLC at different time points to determine the optimal reaction duration. |
| Catalyst Issues | Is the correct amount of catalyst being used? | For Friedel-Crafts reactions, the stoichiometry of the Lewis acid is critical. Both too little and too much can be detrimental. Titrate the amount of catalyst to find the optimum. |
| Solvent Effects | Is the solvent appropriate for the reaction? | The choice of solvent can influence solubility and reactivity. For the demethylation, toluene is a common choice. For Friedel-Crafts, chlorinated solvents are often used, but others can be explored. |
| Product Loss During Work-up | Is the product being lost during extraction or purification? | Review the work-up procedure. Ensure the pH is appropriate during aqueous washes and that the chosen purification method (e.g., column chromatography, recrystallization) is suitable. |
| Side Reactions | Are there any unexpected spots on the TLC plate? | The formation of regioisomers (e.g., 4-hydroxy-1-indanone (B1297909) in the Friedel-Crafts route) or polymerization can reduce the yield of the desired product. Adjusting the catalyst or reaction conditions may improve selectivity. |
Issue 2: Formation of Isomeric Byproducts in Friedel-Crafts Cyclization
When synthesizing this compound via the intramolecular Friedel-Crafts cyclization of 3-(3-hydroxyphenyl)propanoic acid, the formation of the undesired 4-hydroxy-1-indanone isomer is a common problem.
Troubleshooting Isomer Formation
| Factor | Influence on Regioselectivity | Suggested Optimization |
| Catalyst | The nature of the Lewis or Brønsted acid can influence the position of cyclization. | Experiment with different catalysts. While PPA is common, other Lewis acids like AlCl₃ or milder acids could offer different selectivity. |
| Temperature | Reaction temperature can affect the kinetic versus thermodynamic control of the cyclization. | Run the reaction at a lower temperature to favor the kinetically preferred product, which may be the desired 6-hydroxy isomer. |
| Solvent | The polarity of the solvent can influence the stability of the intermediates and transition states. | Screen different solvents. A less polar solvent might favor the desired cyclization pathway. |
Data Presentation: Optimization of Reaction Conditions
While specific data for the optimization of this compound is not extensively available in the literature, the following table presents representative data for the optimization of a generic indanone synthesis via microwave irradiation, illustrating the impact of temperature and time on product yield.[5] This data can serve as a starting point for designing an optimization study for this compound.
Table 1: Effect of Temperature and Time on Indanone Yield (Microwave-Assisted Synthesis) [5]
| Temperature (°C) | Reaction Time (min) | Percent Conversion (%) |
| 80 | 3 | 40 |
| 100 | 3 | 47 |
| 120 | 3 | 6 |
| 80 | 5 | 58 |
| 100 | 5 | 77 |
| 120 | 5 | 66 |
| 80 | 7 | 41 |
| 100 | 7 | 67 |
| 120 | 7 | 92 |
| 80 | 10 | 48 |
| 100 | 10 | 68 |
| 120 | 10 | 87 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Demethylation[1]
This protocol describes the demethylation of 6-Methoxy-1-indanone using aluminum chloride.
Materials:
-
6-Methoxy-1-indanone
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.58 equivalents) in anhydrous toluene.
-
Slowly add a solution of 6-Methoxy-1-indanone (1 equivalent) in anhydrous toluene to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into ice water with stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with water (twice) and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield this compound.
Protocol 2: General Procedure for Intramolecular Friedel-Crafts Cyclization
This protocol provides a general method for the intramolecular Friedel-Crafts cyclization of an arylpropanoic acid, which can be adapted for the synthesis of this compound from 3-(3-hydroxyphenyl)propanoic acid.
Materials:
-
3-(3-hydroxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA) or a suitable Lewis acid (e.g., AlCl₃)
-
Anhydrous solvent (if using a Lewis acid, e.g., dichloromethane)
-
Ice
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
If using PPA: a. Heat PPA to a moderate temperature (e.g., 80-100 °C) with stirring. b. Slowly add 3-(3-hydroxyphenyl)propanoic acid to the hot PPA. c. Stir the mixture at the elevated temperature for the desired time, monitoring by TLC. d. Cool the reaction mixture and quench by carefully pouring it onto crushed ice.
-
If using a Lewis Acid (e.g., AlCl₃): a. Suspend the Lewis acid in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere and cool in an ice bath. b. Slowly add a solution of the corresponding acyl chloride (prepared from the carboxylic acid and a chlorinating agent like thionyl chloride) in the anhydrous solvent. c. Allow the reaction to stir at low temperature or warm to room temperature, monitoring by TLC. d. Quench the reaction by carefully adding it to ice water.
-
Neutralize the acidic aqueous mixture with a sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Synthesis Pathways for this compound
References
Technical Support Center: Microwave-Assisted Synthesis of 6-Hydroxy-1-indanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the microwave-assisted synthesis of 6-Hydroxy-1-indanone, focusing on achieving higher yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for the synthesis of this compound?
A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods, including significantly reduced reaction times, increased reaction rates, and often improved chemical yields.[1][2][3][4] The uniform and selective heating provided by microwaves can lead to fewer side products and higher product purity, simplifying the work-up and purification process.[2][5]
Q2: What is a common synthetic route for this compound that is amenable to microwave assistance?
A2: A prevalent and effective method is the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-hydroxyphenyl)propanoic acid.[6][7][8] This reaction involves the cyclization of the propanoic acid derivative in the presence of an acid catalyst to form the indanone ring structure. Microwave irradiation can significantly accelerate this transformation.
Q3: How does the choice of solvent affect the efficiency of the microwave-assisted synthesis?
A3: The choice of solvent is crucial in microwave chemistry. Polar solvents, which have a strong ability to absorb microwave energy, are generally more effective for promoting rapid and uniform heating.[1] For the synthesis of indanones, solvents like dichloromethane (B109758) have been used effectively.[1] However, solvent-free reactions or the use of high-boiling point polar solvents can also be advantageous in certain cases.[9]
Q4: What are the key parameters to optimize for achieving a higher yield of this compound?
A4: To maximize the yield, it is essential to optimize several parameters, including microwave power, reaction temperature, reaction time, and the choice and concentration of the catalyst. The interplay of these factors determines the reaction's efficiency and the formation of the desired product over side products.[1]
Q5: Can microwave synthesis be scaled up for larger-quantity production?
A5: Yes, microwave-assisted synthesis can be scaled up from milligram to kilogram quantities.[2] However, scaling up requires careful consideration of the microwave reactor design, heat distribution, and process safety to ensure consistent and reproducible results.
Experimental Protocols
Microwave-Assisted Intramolecular Friedel-Crafts Cyclization of 3-(4-hydroxyphenyl)propanoic acid
This protocol is a representative method for the synthesis of this compound.
Materials:
-
3-(4-hydroxyphenyl)propanoic acid
-
Trifluoroacetic acid (TFA) or Polyphosphoric acid (PPA)
-
Dichloromethane (DCM) or a suitable high-boiling point solvent
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine 3-(4-hydroxyphenyl)propanoic acid and the chosen solvent.
-
Add the acid catalyst (e.g., TFA or PPA). The optimal catalyst and its concentration should be determined empirically.
-
Seal the vessel and place it in the microwave synthesizer.
-
Set the reaction parameters: temperature, time, and microwave power. (Refer to the data tables below for starting points).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Quench the reaction by carefully adding the mixture to ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for Indanone Synthesis (General)
| Parameter | Range Explored | Optimal Condition (Example) | Effect on Yield |
| Temperature (°C) | 80 - 120 | 110 - 120 | Increasing temperature generally increases conversion, but can lead to degradation if too high.[1] |
| Time (min) | 3 - 60 | 10 - 30 | Longer reaction times can increase yield up to a point, after which side product formation may increase.[1][6] |
| Microwave Power (W) | 100 - 600 | 300 - 400 | Higher power leads to faster heating but requires careful temperature control to avoid overheating. |
| Catalyst | TFA, PPA, AlCl₃ | TFA (Trifluoroacetic acid) | The choice of acid catalyst is critical and can significantly impact yield and selectivity.[5][6] |
Table 2: Example Yields for Microwave-Assisted Indanone Synthesis
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 3-(4-methoxyphenyl) propionic acid | Triflic Acid | CH₂Cl₂ | 110 | 30 | Quantitative |
| Indanol | Chromium Trioxide Resin | Dichloromethane | 120 | 7 | 92 (conversion) |
Note: These are examples for similar indanone syntheses and should be used as a starting point for optimizing the synthesis of this compound.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action |
| Low or No Yield | Impure Starting Material: Impurities can inhibit the catalyst or lead to side products. | Verify the purity of the 3-(4-hydroxyphenyl)propanoic acid using techniques like NMR or melting point analysis. Purify if necessary. |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing degradation. | Systematically vary the reaction temperature in small increments (e.g., 10°C) to find the optimal point. | |
| Incorrect Reaction Time: The reaction may not have had enough time to complete, or excessive time may have led to product decomposition. | Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration. | |
| Ineffective Catalyst: The chosen acid catalyst may not be suitable for the substrate or reaction conditions. | Experiment with different acid catalysts such as Trifluoroacetic acid (TFA), Polyphosphoric acid (PPA), or Lewis acids like AlCl₃.[5][6] | |
| Formation of Side Products | Intermolecular Reactions: High concentrations of the starting material can favor intermolecular side reactions over the desired intramolecular cyclization. | Run the reaction at a lower concentration (more dilute) to promote the intramolecular pathway.[5] |
| Overheating: Localized "hot spots" in the reaction mixture due to inefficient stirring or uneven microwave distribution can lead to decomposition and side product formation. | Ensure efficient stirring within the microwave vessel. If possible, use a microwave synthesizer with a rotating platform for more uniform heating. | |
| Product Instability: The this compound product may be unstable under the reaction conditions, especially with prolonged heating or strong acidity. | Try to use milder reaction conditions (lower temperature, less harsh catalyst) and minimize the reaction time. | |
| Reaction Not Reproducible | Inconsistent Microwave Power/Temperature: Fluctuations in microwave power output or inaccurate temperature readings can lead to variable results. | Ensure the microwave synthesizer is properly calibrated. Use a fiber-optic temperature probe for accurate internal temperature measurement. |
| Moisture in the Reaction: The presence of water can interfere with the acid catalyst and the reaction mechanism. | Use dry solvents and ensure all glassware is thoroughly dried before use. |
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 2. bdu.ac.in [bdu.ac.in]
- 3. bspublications.net [bspublications.net]
- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 6-Hydroxy-1-indanone Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-Hydroxy-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a solid at room temperature. Its appearance can range from a white or light yellow to a light tan, amber, or even dark green crystalline powder, indicating varying levels of purity.[1][2] It is soluble in methanol.[1][2] Key properties are summarized in the table below.
Q2: What is the common purity level for commercially available this compound?
A2: Commercial grades of this compound are generally available at purities of 97% or greater than 98% as determined by Gas Chromatography (GC).[3][4]
Q3: What are the potential impurities in synthetically prepared this compound?
A3: Impurities often depend on the synthetic route. A common synthesis involves the demethylation of 6-Methoxy-1-indanone.[1][5] Potential impurities from this process include:
-
Unreacted Starting Material: Residual 6-Methoxy-1-indanone.
-
Side-Reaction Products: Byproducts from the Friedel-Crafts type reaction conditions.
-
Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities.
-
Self-Condensation Products: Indanones can undergo base-catalyzed self-aldol condensation, leading to dimers, though this is less likely under the acidic synthesis conditions.[6]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a dry, cool, and dark place.[1][2] Room temperature storage is generally acceptable, but refrigeration (<15°C) is recommended for long-term stability.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₂ | [3][7] |
| Molecular Weight | 148.16 g/mol | [3][7] |
| Melting Point | 154-158 °C | [2][3] |
| Appearance | Light yellow to Amber to Dark green powder/crystal | [1] |
| Solubility | Soluble in Methanol | [1][2] |
| pKa | 9.45 ± 0.20 (Predicted) | [1][2] |
Troubleshooting Purification Challenges
Problem 1: The isolated product has a persistent tan, brown, or green color.
-
Cause: This is often due to trace phenolic oxidation products or residual reaction contaminants.
-
Solution 1: Recrystallization with Charcoal.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water, toluene).
-
Add a small amount (1-2% w/w) of activated charcoal to the hot solution.
-
Keep the solution hot for 5-10 minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly to form crystals.
-
-
Solution 2: Column Chromatography.
-
If recrystallization fails to remove the color, column chromatography is a more effective method.[8] Use silica (B1680970) gel as the stationary phase and a solvent system such as a gradient of ethyl acetate (B1210297) in hexane (B92381).[8] The colored impurities may either remain on the column or elute separately from the desired product.
-
Problem 2: The compound "oils out" during recrystallization instead of forming crystals.
-
Cause: This happens when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated with impurities. Indanones are known to exhibit this behavior.[9]
-
Solution 1: Adjust the Solvent System.
-
Use a lower-boiling point solvent or a solvent mixture. Hexane/ethyl acetate or n-hexane/acetone are common solvent systems for recrystallization.[10]
-
Start by dissolving the compound in a minimal amount of the more polar solvent (e.g., ethyl acetate or acetone) and then slowly add the less polar solvent (e.g., hexane) until the solution becomes cloudy (the cloud point). Gently heat to redissolve and then allow to cool slowly.
-
-
Solution 2: Reduce the Temperature of Crystallization.
-
If oiling out persists, after slow cooling to room temperature, place the flask in a refrigerator or ice bath to promote crystal nucleation over oiling. Scratching the inside of the flask with a glass rod can also help induce crystallization.
-
-
Solution 3: Seeding.
-
If you have a small amount of pure crystalline product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Problem 3: Purity does not improve significantly after recrystallization (as checked by TLC or GC).
-
Cause: The impurities may have very similar solubility properties to this compound in the chosen solvent system. The most likely persistent impurity is the starting material, 6-Methoxy-1-indanone.
-
Solution: Flash Column Chromatography.
-
This is the most reliable method for separating compounds with similar polarities.[11]
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient elution is recommended. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. For example, start with 10% ethyl acetate in hexane and gradually increase to 30-50%.[8]
-
Monitor the elution using Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.
-
Experimental Protocols
Protocol 1: Aqueous Workup after Synthesis from 6-Methoxy-1-indanone
This protocol details the steps to isolate the crude product following its synthesis via demethylation.[1][5]
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice water to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (repeat 2-3 times).
-
Washing: Combine the organic extracts. Wash sequentially with water (2 times) and then with a saturated sodium chloride solution (brine, 1 time). The brine wash helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude this compound, typically as a light tan solid.[1]
Protocol 2: Purification by Flash Column Chromatography
This is a general procedure for purifying the crude product.[8][12]
-
Column Packing: Prepare a glass column with a frit and stopcock. Add a small layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add another thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the initial solvent mixture. Collect fractions in test tubes or vials. Gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 30% ethyl acetate in hexane) to elute compounds of increasing polarity.
-
Fraction Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Isolation: Combine the fractions that contain the pure product (single spot on TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagrams and Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting common recrystallization problems.
References
- 1. This compound CAS#: 62803-47-8 [m.chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 6-ヒドロキシ-1-インダノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 62803-47-8 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 62803-47-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. preprints.org [preprints.org]
- 9. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Degradation Pathways of 6-Hydroxy-1-indanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Hydroxy-1-indanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work, particularly concerning the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which contains a phenolic hydroxyl group and a ketone, the primary expected degradation pathways are oxidation and photodegradation. The electron-donating nature of the hydroxyl group can increase the susceptibility of the aromatic ring to oxidative reactions. The ketone functionality can be susceptible to photolytic cleavage. While hydrolysis is a common degradation pathway for many pharmaceuticals, this compound lacks readily hydrolyzable functional groups like esters or amides, making significant hydrolytic degradation less likely under typical conditions.
Q2: How can I perform a forced degradation study on this compound?
A2: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[1][2] A typical study involves exposing a solution of this compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[2] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being overly complex.
Q3: What are the typical stress conditions for a forced degradation study?
A3: The following table outlines the recommended starting conditions for a forced degradation study of this compound. These conditions may need to be adjusted based on the observed stability of the molecule.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 - 48 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 - 48 hours |
| Thermal Degradation | 80°C (in solution and solid state) | 48 - 72 hours | |
| Photolytic Degradation | UV light (e.g., 254 nm) and visible light | Room Temperature | 24 - 48 hours |
Q4: What analytical techniques are suitable for analyzing the degradation products of this compound?
A4: A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector is a commonly used technique for this purpose. The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.
Troubleshooting Guides
Problem 1: No degradation is observed under the initial stress conditions.
-
Possible Cause: this compound may be highly stable under the applied conditions.
-
Troubleshooting Steps:
-
Increase the severity of the stress conditions. For thermal stress, increase the temperature. For chemical stress, increase the concentration of the acid, base, or oxidizing agent, or increase the exposure time.
-
For photolytic stress, increase the intensity of the light source or the duration of exposure.
-
Ensure that the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor.
-
Problem 2: The compound degrades completely or to a very large extent.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Reduce the severity of the stress conditions. Decrease the temperature, concentration of the stressor, or the duration of the experiment.
-
For photolytic studies, consider using a filter to control the wavelength and intensity of the light.
-
Take multiple time points during the study to identify the time at which the desired level of degradation (5-20%) is achieved.
-
Problem 3: The chromatogram shows many small, poorly resolved peaks.
-
Possible Cause: Formation of multiple minor degradation products or secondary degradation products.
-
Troubleshooting Steps:
-
Optimize the HPLC method. Adjust the mobile phase composition, gradient profile, column temperature, and flow rate to improve peak separation.
-
Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) that may offer different selectivity.
-
Analyze samples at earlier time points to focus on the primary degradation products before they convert to secondary products.
-
Problem 4: Difficulty in identifying the structure of the degradation products.
-
Possible Cause: Insufficient data for structural elucidation.
-
Troubleshooting Steps:
-
Utilize LC-MS/MS to obtain fragmentation patterns of the degradation products, which can provide valuable structural information.
-
Isolate the major degradation products using preparative HPLC.
-
Analyze the isolated degradants using Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.
-
Experimental Protocols
Protocol for a Typical Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal: Transfer the stock solution to a sealed vial and heat at 80°C. Also, expose the solid compound to the same temperature.
-
Photolytic: Expose the solution (100 µg/mL in a quartz cuvette) to UV and visible light.
-
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acidic and basic samples, neutralize the solution before injection into the HPLC.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of degradation and the relative amounts of each degradation product.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Time (min) of Major Degradants |
| 0.1 M HCl, 60°C, 48h | |||
| 0.1 M NaOH, 60°C, 48h | |||
| 3% H₂O₂, RT, 48h | |||
| 80°C (Solution), 72h | |||
| 80°C (Solid), 72h | |||
| UV Light, RT, 48h | |||
| Visible Light, RT, 48h |
Visualizations
Caption: A generalized experimental workflow for conducting forced degradation studies on this compound.
References
Technical Support Center: 6-Hydroxy-1-indanone Impurity Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxy-1-indanone. The following sections address common issues encountered during the identification and quantification of impurities in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound samples?
A1: Impurities in this compound can originate from the synthetic route or degradation.[1] Common impurities can be categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts of side reactions.
-
Degradation Products: These can form due to exposure to light, heat, humidity, or reactive excipients.[2][3][4]
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product.
Q2: A significant peak with a similar mass-to-charge ratio to this compound is observed in the mass spectrum. What could it be?
A2: This is likely a positional isomer of this compound, such as 5-Hydroxy-1-indanone. Several synthetic methods for this compound are known to also produce the 5-hydroxy isomer as a significant byproduct, which can be difficult to separate.
Q3: My HPLC chromatogram shows several small, unidentified peaks. How can I identify them?
A3: Unidentified peaks can be investigated using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination or by isolating the impurities using preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q4: How can I determine if an observed impurity is a degradation product?
A4: Forced degradation studies can help identify potential degradation products.[2][3][4] By subjecting a pure sample of this compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate and identify its degradation products.[2][5]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Sample solvent incompatible with the mobile phase. | Dissolve and inject samples in the mobile phase whenever possible. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Ghost peaks | Contamination in the mobile phase or injector. | Use high-purity solvents and flush the injector. |
| Baseline drift | Inadequate column equilibration. | Increase the column equilibration time before injection. |
| Mobile phase composition changing over time. | Prepare fresh mobile phase and ensure proper mixing. |
Sample Preparation Issues
| Problem | Possible Cause | Suggested Solution |
| Low recovery of this compound | Incomplete dissolution of the sample. | Use a suitable solvent in which this compound is freely soluble, such as methanol.[6] |
| Presence of extraneous peaks | Contamination from sample handling or storage. | Use clean glassware and high-purity solvents. Store samples in a cool, dark place. |
Experimental Protocols
HPLC Method for Impurity Profiling
This is a general method and may require optimization for your specific sample and instrumentation.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
GC-MS Method for Volatile Impurities and Residual Solvents
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
NMR Spectroscopy for Structural Elucidation
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Experiments:
-
¹H NMR: To identify proton environments. The approximate chemical shifts for this compound in DMSO-d6 are: δ 9.72 (s, 1H, -OH), 7.36 (d, 1H), 7.07 (dd, 1H), 6.90 (d, 1H), 2.94 (m, 2H), 2.58 (m, 2H).[6][7]
-
¹³C NMR: To identify carbon environments.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure of impurities.
-
Quantitative Data Summary
The following table summarizes potential impurities and their likely analytical detection method. Specific quantities are highly dependent on the manufacturing process and storage conditions.
| Impurity Name | Potential Origin | Primary Analytical Technique |
| 5-Hydroxy-1-indanone | Synthesis byproduct | HPLC, LC-MS |
| 6-Methoxy-1-indanone | Unreacted starting material | HPLC, GC-MS |
| Phenol | Unreacted starting material | GC-MS |
| 3-(3-hydroxyphenyl)propanoic acid | Unreacted starting material | HPLC, LC-MS |
| Unknown degradation products | Degradation | HPLC, LC-MS |
| Residual Solvents (e.g., Toluene, Methanol) | Synthesis/Purification | GC-MS (Headspace) |
Visualizations
Caption: Experimental workflow for the identification and quantification of impurities in this compound.
Caption: A hypothetical degradation pathway for this compound under various stress conditions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. biomedres.us [biomedres.us]
- 5. rjptonline.org [rjptonline.org]
- 6. This compound CAS#: 62803-47-8 [m.chemicalbook.com]
- 7. This compound | 62803-47-8 [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 6-Hydroxy-1-indanone
This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of 6-Hydroxy-1-indanone. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your scale-up endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The most prevalent industrial-scale synthesis involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1] For this compound specifically, a common and effective laboratory-scale method that can be adapted for scale-up is the demethylation of 6-Methoxy-1-indanone using a Lewis acid like aluminum chloride (AlCl₃).[2] Alternative routes, such as those starting from benzoic acids, have also been developed for improved scalability and cost-effectiveness.[1][3]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety concerns revolve around handling corrosive and moisture-sensitive reagents like aluminum chloride, managing potentially highly exothermic reactions, and exposure to hazardous solvents like toluene.[1][2] It is mandatory to use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats.[1] Engineering controls such as operating in a well-ventilated fume hood, ensuring access to emergency eyewash stations and safety showers, and using scrubbers for acidic gases are critical for safe operation.[1]
Q3: How can the purity of this compound be assessed at an industrial scale?
A3: On a larger scale, purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For structural confirmation and to identify any isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) Spectroscopy are employed. To identify volatile organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool.[1]
Q4: My final product is a light tan or amber solid, not the reported white to light yellow crystals. What could be the cause?
A4: Discoloration often indicates the presence of impurities. This can stem from impure starting materials, side reactions, or product degradation under harsh reaction conditions (e.g., prolonged heating or excessive acid).[4] Insufficient quenching of the reaction or inadequate washing during the workup can also leave residual reagents that contribute to color. Purification through recrystallization or column chromatography is recommended to obtain a purer, lighter-colored product.
Q5: What are the key challenges when moving from a bench-scale synthesis to a pilot plant or industrial scale?
A5: The primary challenges include:
-
Heat Management: Exothermic reactions, like the Friedel-Crafts acylation, are harder to control in large reactors. Efficient cooling and controlled reagent addition are crucial.[1]
-
Mixing Efficiency: Ensuring homogeneous mixing in large volumes can be difficult, potentially leading to localized "hot spots" or incomplete reactions.
-
Reagent Handling: Safely handling large quantities of hazardous materials like AlCl₃ requires specialized equipment and procedures.
-
Workup and Isolation: Processes like quenching, extraction, and filtration become more complex and time-consuming at scale.
-
Waste Disposal: The generation of significant amounts of acidic and organic waste requires a robust disposal plan.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the scale-up synthesis of this compound.
Issue 1: Low Product Yield
Q: My yield of this compound is significantly lower than reported in literature after scaling up the reaction. What are the potential causes and how can I fix this?
A: Low yield is a common scale-up problem that can originate from several factors. A systematic troubleshooting approach is recommended.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
Potential Causes & Solutions Table
| Potential Cause | Recommended Action |
| Poor Quality Starting Materials | Impurities in the 6-Methoxy-1-indanone can inhibit the reaction. Analyze the starting material by NMR or melting point and purify by recrystallization if necessary.[4] |
| Inactive Catalyst | Lewis acids like AlCl₃ are highly sensitive to moisture. Always use a fresh, anhydrous batch and handle it under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Suboptimal Reaction Conditions | Temperature: The reaction is often heated to reflux.[2] Insufficient heating may lead to an incomplete reaction, while excessive temperatures can cause degradation. Time: Monitor the reaction's progress using TLC or HPLC to ensure it has gone to completion without forming excessive byproducts.[1] |
| Inefficient Mixing | At scale, ensure the mechanical stirrer is robust enough to maintain a homogeneous suspension, preventing localized overheating and ensuring complete reaction. |
| Product Loss During Workup | The product has some water solubility. Ensure the aqueous layer is thoroughly extracted. When washing the organic phase, avoid overly aggressive pH changes that could degrade the product. |
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
A: Side reactions can become more prevalent at scale due to challenges in maintaining ideal conditions.
| Impurity/Side Product | Likely Cause | Mitigation Strategy |
| Polymeric Byproducts | High concentrations and temperatures can favor intermolecular reactions over the desired intramolecular cyclization.[4] | Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration. Ensure strict temperature control. |
| Unreacted Starting Material | Incomplete reaction due to inactive catalyst, insufficient reaction time, or low temperature. | Verify catalyst activity and stoichiometry. Monitor the reaction to completion (TLC/HPLC). Ensure the reaction temperature is maintained.[1] |
| Isomeric Byproducts | In Friedel-Crafts type reactions, incorrect positioning of the functional group can occur if the directing effect of the methoxy (B1213986) group is compromised. | While less common for this specific demethylation, ensuring a clean starting material and controlled conditions is key. For syntheses from 3-arylpropionic acids, the choice of acid catalyst (e.g., PPA grade) can influence regioselectivity.[4] |
Experimental Protocols & Data
Synthesis via Demethylation of 6-Methoxy-1-indanone
This protocol is adapted from established laboratory procedures and is suitable for scale-up with appropriate engineering controls.[2]
Reaction Scheme: 6-Methoxy-1-indanone --(AlCl₃, Toluene)--> this compound
Experimental Workflow Diagram
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 6-Hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 6-Hydroxy-1-indanone, a key intermediate in the synthesis of various pharmaceutical compounds. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supported by comparative data to aid in selecting the most appropriate method for your research needs.
Introduction
This compound is a critical building block in the synthesis of numerous biologically active molecules. Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. This guide offers a comparative analysis of three common analytical techniques for purity assessment, highlighting their strengths and weaknesses.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound.
Experimental Protocol: Reverse-Phase HPLC
This protocol outlines a standard reverse-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Analytical Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for good resolution and peak shape.
2. Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: 50:50 (v/v) Acetonitrile and Water.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the this compound sample to be tested at a concentration of approximately 0.1 mg/mL in the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities
Based on a common synthesis route starting from 6-Methoxy-1-indanone, potential impurities could include:
-
6-Methoxy-1-indanone: The starting material.
-
Demethylated by-products: Other isomers formed during the demethylation process.
-
Solvent Residues: Toluene and ethyl acetate (B1210297) from the synthesis and workup steps.[1]
Comparison of Analytical Techniques
The choice of analytical method depends on various factors, including the specific requirements for sensitivity, selectivity, speed, and cost.
| Feature | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Measurement of light absorption by the analyte in a solution. |
| Selectivity | High; can separate structurally similar impurities. | Very high; provides structural information for impurity identification. | Low; cannot distinguish between the analyte and impurities with similar chromophores.[2][3] |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). |
| Analysis Time | 20-40 minutes per sample. | 30-60 minutes per sample (including derivatization). | < 5 minutes per sample. |
| Sample Volatility | Not required. | Required; derivatization is often necessary for non-volatile compounds.[4][5] | Not applicable. |
| Cost | Moderate instrument cost, moderate solvent consumption. | High instrument cost, lower solvent consumption. | Low instrument cost, minimal solvent use. |
| Quantitative Accuracy | High. | High. | Prone to interference from absorbing impurities.[3] |
Alternative Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar and relatively non-volatile compound like this compound, derivatization is necessary to increase its volatility and thermal stability.
-
Derivatization:
-
To a solution of this compound (approx. 1 mg) in a suitable solvent (e.g., pyridine), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization of the hydroxyl group.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
Injector: Split/splitless injector at 250 °C.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique for the quantitative analysis of compounds that absorb UV or visible light. However, its application for purity determination is limited due to its lack of selectivity.
-
Solvent: Use a UV-transparent solvent such as methanol (B129727) or ethanol.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the wavelength of maximum absorption (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the this compound sample of a known concentration and measure its absorbance at λmax.
-
Purity Estimation: The concentration of the analyte in the sample can be determined from the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration. However, any impurity that absorbs at the same wavelength will lead to an overestimation of the purity.[2][3]
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the analytical methods, the following diagrams are provided.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Comparison of analytical methods for this compound purity.
References
- 1. This compound CAS#: 62803-47-8 [m.chemicalbook.com]
- 2. Sciencemadness Discussion Board - Using UV-VIS to determine purity? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Biological Potential of 6-Hydroxy-1-indanone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 6-Hydroxy-1-indanone and its derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides an objective comparison of the anticancer and antimicrobial properties of these derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery.
Anticancer Activity: Targeting Key Cellular Pathways
While direct comparative studies on a wide range of this compound derivatives are still emerging, research on the broader class of 1-indanone (B140024) derivatives has revealed significant anticancer potential. These compounds often exert their effects through the inhibition of crucial cellular processes like tubulin polymerization and the modulation of key signaling pathways involved in apoptosis.
One notable example is the investigation of a series of thirteen thiazolyl hydrazone derivatives of 1-indanone, which demonstrated promising anticancer activity against various colon cancer cell lines.[1] Among these, the compound designated as ITH-6 was particularly effective.[1]
Comparative Anticancer Activity of 1-Indanone Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| A gallic acid-based indanone derivative | Ehrlich ascites carcinoma | - (54.3% tumor growth inhibition at 50mg/kg) | [2] |
| Thiazolyl hydrazone derivatives of 1-indanone (4 compounds) | Various colon cancer cell lines | 0.41 ± 0.19 to 6.85 ± 1.44 | [3][1] |
Table 1: Anticancer Activity of Selected 1-Indanone Derivatives. This table summarizes the reported anticancer activity of some 1-indanone derivatives. It is important to note that these are not all 6-hydroxy substituted derivatives, but they highlight the potential of the indanone scaffold.
The anticancer mechanism of some indanone derivatives has been linked to the downregulation of critical cell survival proteins. For instance, the promising derivative ITH-6 has been shown to inhibit the expression of NF-κB p65 and Bcl-2, key players in apoptotic signaling.[3][1]
Signaling Pathway of Indanone Derivatives in Apoptosis Induction
Caption: Proposed signaling pathway for the induction of apoptosis by certain indanone derivatives.
Antimicrobial and Antifungal Activity: A Broad Spectrum of Action
Recent studies have highlighted the potential of this compound derivatives as effective antimicrobial and antifungal agents. The introduction of different substituents to the core indanone structure has led to the development of compounds with significant activity against a range of pathogens.
A study on aurone (B1235358) and indanone derivatives reported the antimicrobial activity of (E)-6-hydroxy-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylidene)-2,3-dihydro-1H-inden-1-one.[4] This compound was evaluated against Candida albicans, Escherichia coli, and Staphylococcus aureus.
Comparative Antimicrobial Activity of a this compound Derivative
| Derivative | Microorganism | MIC (µM) | MBC (µM) | Reference |
| (E)-6-hydroxy-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylidene)-2,3-dihydro-1H-inden-1-one | C. albicans | >125 | >125 | [4] |
| E. coli | >125 | >125 | [4] | |
| S. aureus | 62.5 | 125 | [4] |
Table 2: Antimicrobial and Antifungal Activity of a this compound Derivative. This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a specific this compound derivative against selected microorganisms.
The structure-activity relationship (SAR) studies suggest that the presence of a hydroxyl group on the indanone ring can be beneficial for the antimicrobial activity.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key assays are provided below.
Anticancer Activity Assessment: MTT Assay
The in vitro cytotoxicity of the this compound derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: A generalized workflow for determining the anticancer activity of compounds using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the this compound derivatives against various microbial strains are typically determined using the broth microdilution method.
Caption: A standard workflow for determining the MIC and MBC of antimicrobial compounds.
Protocol:
-
Serial Dilution: Two-fold serial dilutions of the this compound derivatives are prepared in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are then incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
This guide provides a snapshot of the current understanding of the biological activities of this compound derivatives. The promising anticancer and antimicrobial data, coupled with insights into their mechanisms of action, underscore the potential of this scaffold in the development of novel therapeutic agents. Further comparative studies on a wider range of this compound derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to 6-Hydroxy-1-indanone and 7-Hydroxy-1-indanone for Researchers
An In-depth Analysis of Structural Isomers Critical to Pharmaceutical Research and Development
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. This guide provides a comprehensive structural and functional comparison of 6-Hydroxy-1-indanone and 7-Hydroxy-1-indanone (B1662038), two key intermediates in the synthesis of various pharmacologically active molecules. This document outlines their distinct physicochemical properties, spectroscopic signatures, and relative stabilities, supported by experimental data and detailed protocols.
Structural and Physicochemical Properties: A Tale of Two Isomers
This compound and 7-Hydroxy-1-indanone share the same molecular formula (C₉H₈O₂) and molecular weight (148.16 g/mol ). However, the positional difference of the hydroxyl group on the aromatic ring leads to significant variations in their physical and chemical characteristics.
A key differentiator is the potential for intramolecular hydrogen bonding in 7-Hydroxy-1-indanone between the hydroxyl group and the carbonyl oxygen. This interaction is structurally precluded in the 6-hydroxy isomer. This difference in intramolecular forces is reflected in their melting points and thermodynamic stability.
| Property | This compound | 7-Hydroxy-1-indanone |
| CAS Number | 62803-47-8[1] | 6968-35-0[2] |
| Molecular Formula | C₉H₈O₂[3] | C₉H₈O₂[4] |
| Molecular Weight | 148.16 g/mol [3] | 148.16 g/mol [2] |
| Melting Point | 154-158 °C[1] | 109-113 °C[2] |
| Appearance | White to light yellow crystal powder | Off-white solid |
| Solubility | Soluble in Methanol | Data not readily available |
| pKa (predicted) | 9.45 ± 0.20[5] | Data not readily available |
Spectroscopic Analysis: Unveiling the Structural Nuances
Spectroscopic data provides a fingerprint for each isomer, allowing for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of the two isomers in DMSO-d₆ exhibit distinct patterns, particularly in the aromatic region, due to the different substitution patterns.
This compound (in DMSO-d₆):
-
δ 9.72 (s, 1H): Phenolic hydroxyl proton.
-
δ 7.36 (d, J = 8 Hz, 1H): Aromatic proton.
-
δ 7.07 (dd, J = 8, 3 Hz, 1H): Aromatic proton.
-
δ 6.90 (d, J = 3 Hz, 1H): Aromatic proton.
-
δ 2.94 (m, 2H): Methylene protons.
-
δ 2.58 (m, 2H): Methylene protons.[6]
7-Hydroxy-1-indanone (in DMSO-d₆):
-
δ 7.75 (d, 1H): Aromatic proton.
-
δ 7.41 (m, 1H): Aromatic proton.
-
δ 7.23 (d, 1H): Aromatic proton.
-
δ 4.26 (s, 1H): Phenolic hydroxyl proton.
-
δ 2.67 (t, 2H): Methylene protons.
-
δ 2.14 (t, 2H): Methylene protons.[7]
Infrared (IR) Spectroscopy
The position of the hydroxyl group influences the vibrational frequency of the carbonyl group. In 7-Hydroxy-1-indanone, intramolecular hydrogen bonding is expected to lower the C=O stretching frequency compared to this compound.
Mass Spectrometry
The electron ionization mass spectra of both isomers are expected to show a molecular ion peak (M⁺) at m/z 148.
This compound:
-
ESI-MS m/z: 149 [M+H]⁺[6]
7-Hydroxy-1-indanone:
-
m/z: 149 [M+H]⁺[7]
Chemical Reactivity and Stability
A comparative energetic and structural study has shown that 7-Hydroxy-1-indanone is thermodynamically more stable than the 6-hydroxy isomer in the gaseous phase. This increased stability is attributed to the presence of a strong intramolecular hydrogen bond in the 7-hydroxy configuration. This difference in stability can influence their reactivity in various chemical transformations.
The indanone moiety, in general, is a versatile scaffold for a variety of chemical reactions, including condensations, oxidations, and reductions, making these isomers valuable starting materials for the synthesis of more complex molecules. For instance, this compound is utilized in the synthesis of 1,4-dihydroindeno[1,2-c]pyrazoles, which have shown potential as potent CHK-1 inhibitors for cancer therapy.[6]
Biological Activity and Pharmacological Relevance
Indanone derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds. They have been investigated for a wide range of biological activities, including as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[8]
While specific comparative pharmacological studies between this compound and 7-Hydroxy-1-indanone are not extensively documented in the public domain, their roles as precursors to biologically active molecules are established. For example, derivatives of this compound have been explored as potential inhibitors of monoamine oxidases (MAO-A and MAO-B), which are targets for the treatment of neurological disorders.[8] 7-Hydroxy-1-indanone is a known reactant used in studies of excited-state intramolecular proton transfer.[9]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the demethylation of 6-Methoxy-1-indanone.
Procedure:
-
Suspend aluminum chloride (5.3 g, 39.7 mmol) in toluene (B28343) (75 mL) at room temperature under a nitrogen atmosphere.
-
Slowly add 6-Methoxy-1-indanone (2.5 g, 15.4 mmol) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After completion, cool the mixture to room temperature and slowly pour it into ice water.
-
Transfer the mixture to a separatory funnel using ethyl acetate.
-
Separate the organic and aqueous layers.
-
Wash the organic phase twice with water and once with a saturated sodium chloride solution.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to yield the product.[6][10]
Synthesis of 7-Hydroxy-1-indanone
One synthetic route to 7-Hydroxy-1-indanone involves a multi-step process starting from 4-hydroxy-benzenesulfonic acid.
Procedure:
-
React 4-hydroxy-benzenesulfonic acid with 3-chloropropionyl chloride to obtain an intermediate compound.
-
Subject this intermediate to a reaction in the presence of a Lewis acid to form a cyclized product.
-
Remove the sulfonic acid group to yield 7-Hydroxy-1-indanone.[7]
For detailed experimental conditions and reagent quantities, please refer to the cited patent literature.
Visualizing Structural Differences
The positional isomerism of the hydroxyl group is the fundamental structural difference between these two molecules.
Caption: Structural relationship of the two isomers.
The intramolecular hydrogen bond in 7-Hydroxy-1-indanone is a key feature influencing its properties.
Caption: Hydrogen bonding in 7-Hydroxy-1-indanone.
References
- 1. scbt.com [scbt.com]
- 2. 7-羟基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 62803-47-8 [chemicalbook.com]
- 7. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. This compound CAS#: 62803-47-8 [m.chemicalbook.com]
A Comparative Guide to the Spectroscopic Differentiation of Indanone Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomers is a critical task. Indanone and its isomers are important scaffolds in a variety of pharmacologically active molecules. This guide presents a detailed comparison of the spectroscopic properties of 1-indanone (B140024) and 2-indanone (B58226), providing key experimental data and methodologies to distinguish between these two positional isomers. The structural difference, specifically the position of the carbonyl group, leads to distinct fingerprints in various spectroscopic analyses.[1]
Key Spectroscopic Differentiators at a Glance
The primary distinction between 1-indanone and 2-indanone lies in the placement of the carbonyl group within the five-membered ring. This subtle change results in significant differences in their electronic and magnetic environments, which are readily observed using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).[1]
| Spectroscopic Technique | 1-Indanone | 2-Indanone |
| ¹H NMR | Asymmetric pattern with distinct signals for all protons. | Symmetric pattern for aromatic protons and a single signal for the four methylene (B1212753) protons.[1] |
| ¹³C NMR | Carbonyl carbon signal at a lower chemical shift. | Carbonyl carbon signal at a higher chemical shift.[1] |
| IR Spectroscopy | Lower carbonyl stretching frequency due to conjugation.[1] | Higher carbonyl stretching frequency.[1] |
| UV-Vis Spectroscopy | Characteristic π-π* and n-π* transitions of a conjugated system.[1] | Different absorption maxima due to the non-conjugated ketone.[1] |
| Mass Spectrometry | Major fragmentation involves the loss of CO, followed by C₂H₄.[1] | Primary fragmentation pathway involves the loss of a formaldehyde (B43269) (CH₂O) radical.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for differentiating between the two isomers due to the different symmetry and electronic environments of the protons and carbons in each molecule.
¹H NMR Spectral Data
The proton NMR spectrum of 1-indanone is characterized by its asymmetry, which results in distinct signals for the four aromatic protons and the two methylene groups.[1] In contrast, the spectrum of 2-indanone shows a higher degree of symmetry, leading to fewer signals.[1]
| Proton Assignment | 1-Indanone (δ, ppm) | 2-Indanone (δ, ppm) |
| Aromatic-H | ~7.2-7.8 (4H, m) | ~7.2 (4H, s) |
| -CH₂- (adjacent to C=O) | ~2.6 (2H, t) | ~3.5 (4H, s) |
| -CH₂- (benzylic) | ~3.0 (2H, t) | - |
¹³C NMR Spectral Data
The position of the carbonyl group significantly impacts the chemical shifts of the carbon atoms, particularly the carbonyl carbon itself. The carbonyl carbon of 2-indanone is more deshielded (appears at a higher chemical shift) compared to that of 1-indanone.[1]
| Carbon Assignment | 1-Indanone (δ, ppm) | 2-Indanone (δ, ppm) |
| C=O | ~207 | ~217 |
| Aromatic Quaternary-C | ~135, ~155 | ~137 |
| Aromatic CH-C | ~124-135 | ~125-127 |
| -CH₂- | ~26, ~36 | ~45 |
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method for distinguishing between indanone isomers, primarily by observing the stretching frequency of the carbonyl group.[1]
IR Spectral Data
The carbonyl (C=O) stretching frequency in 1-indanone is observed at a lower wavenumber due to the conjugation of the carbonyl group with the aromatic ring, which weakens the C=O bond.[1]
| Functional Group | 1-Indanone (Wavenumber, cm⁻¹) | 2-Indanone (Wavenumber, cm⁻¹) |
| C=O Stretch (Ketone) | ~1705 | ~1725 |
| C-H Stretch (Aromatic) | ~3050-3100 | ~3050-3100 |
| C-H Stretch (Aliphatic) | ~2850-3000 | ~2850-3000 |
| C=C Stretch (Aromatic) | ~1605, ~1470 | ~1600, ~1480 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the isomers. The conjugation of the carbonyl group with the benzene (B151609) ring in 1-indanone results in distinct absorption bands.[1]
UV-Vis Spectral Data
1-Indanone shows a strong absorption maximum (λmax) around 240-245 nm, which is attributed to a π-π* transition of the conjugated system.[1] A weaker n-π* transition is also observed at a longer wavelength. 2-Indanone, which lacks this conjugation, exhibits a weaker π-π* transition at a shorter wavelength and a more prominent n-π* transition.[1]
| Transition | 1-Indanone (λmax, nm) | 2-Indanone (λmax, nm) |
| π-π | ~244, ~288 | ~265, ~272 |
| n-π | ~330 | ~295 |
Mass Spectrometry (MS)
Mass spectrometry reveals characteristic fragmentation patterns for each isomer upon electron ionization, serving as another method for their differentiation.[1]
Mass Spectrometry Fragmentation Data
The fragmentation of 1-indanone is typically initiated by the loss of a neutral carbon monoxide (CO) molecule, followed by the elimination of ethylene (B1197577) (C₂H₄).[1] In contrast, the main fragmentation pathway for 2-indanone involves the loss of a formaldehyde (CH₂O) radical.[1]
| Ion | 1-Indanone (m/z) | 2-Indanone (m/z) |
| Molecular Ion [M]⁺ | 132 | 132 |
| [M-CO]⁺ | 104 | - |
| [M-C₂H₄]⁺ | 104 | - |
| [M-CH₂O]⁺ | - | 102 |
| [C₇H₆]⁺ | 90 | 90 |
| [C₆H₅]⁺ | 77 | 77 |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the indanone isomer in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger spectral width (e.g., 0-220 ppm) and a greater number of scans are typically required.
-
Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[2] Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl stretching frequency.[1]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indanone isomer in a UV-transparent solvent (e.g., ethanol (B145695) or hexane) in a quartz cuvette.[1] The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.[1]
-
Data Acquisition: Use the pure solvent as a blank to zero the spectrophotometer.[1] Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.[1]
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) for the observed electronic transitions.[1]
Mass Spectrometry
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile samples.
-
Data Acquisition: Ionize the sample using a suitable method, such as electron ionization (EI). Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 Da).[3]
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of indanone isomers.
Caption: Workflow for the spectroscopic differentiation of indanone isomers.
References
Validating the Synthesis of 6-Hydroxy-1-indanone: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the precise synthesis and robust validation of chemical compounds are paramount. This guide provides a comparative analysis of the spectroscopic methods used to validate the synthesis of 6-Hydroxy-1-indanone, a valuable intermediate in the synthesis of various biologically active molecules. We present experimental data for a common synthetic route and compare it with an alternative synthesis of the isomeric 5-Hydroxy-1-indanone, offering a comprehensive look at spectroscopic validation techniques.
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound involves the demethylation of 6-Methoxy-1-indanone. This reaction is typically carried out using a Lewis acid, such as aluminum chloride, in a suitable solvent like toluene (B28343).
An alternative approach for synthesizing a similar scaffold is the preparation of 5-Hydroxy-1-indanone, which can also be achieved through the demethylation of the corresponding methoxy-indanone. This provides a useful comparative example for spectroscopic analysis.
Experimental Protocols
Synthesis of this compound from 6-Methoxy-1-indanone
To a stirred suspension of aluminum chloride (5.3 g, 39.7 mmol) in toluene (75 mL) at room temperature under a nitrogen atmosphere, 6-Methoxy-1-indanone (2.5 g, 15.4 mmol) is slowly added. The reaction mixture is then heated to reflux for one hour. After cooling to room temperature, the mixture is carefully poured into ice water and extracted with ethyl acetate. The organic layer is washed sequentially with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[1]
Alternative Synthesis: 5-Hydroxy-1-indanone from 5-Methoxy-1-indanone
In a similar fashion, 5-Methoxy-1-indanone can be demethylated to yield 5-Hydroxy-1-indanone. The reaction conditions and workup procedure are analogous to the synthesis of the 6-hydroxy isomer, providing a basis for spectroscopic comparison.
Spectroscopic Validation Data
The successful synthesis of this compound and its isomer, 5-Hydroxy-1-indanone, is confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data obtained from these methods provide unambiguous evidence of the target molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical structure elucidation. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of individual atoms within a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the aromatic, aliphatic, and hydroxyl protons. The chemical shifts (δ) and their multiplicities provide a fingerprint of the molecule.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -OH | 9.72 | s | - |
| Ar-H | 7.36 | d | 8 | |
| Ar-H | 7.07 | dd | 8, 3 | |
| Ar-H | 6.90 | d | 3 | |
| -CH₂- (adjacent to C=O) | 2.94 | m | - | |
| -CH₂- (benzylic) | 2.58 | m | - | |
| 5-Hydroxy-1-indanone | Ar-H | 7.66 | d | - |
| Ar-H | 6.98 | s | - | |
| Ar-H | 6.85 | d | - | |
| -OH | 6.40 | s | - | |
| -CH₂- (adjacent to C=O) | 3.08 | t | - | |
| -CH₂- (benzylic) | 2.57 | m | - |
¹H NMR data for this compound sourced from ChemicalBook.[1] ¹H NMR data for 5-Hydroxy-1-indanone sourced from Google Patents.
¹³C NMR Spectroscopy
| Compound | Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| This compound | C=O | 205 - 220 |
| Aromatic C-O | 155 - 165 | |
| Aromatic C-H | 115 - 150 | |
| -CH₂- (adjacent to C=O) | 35 - 45 | |
| -CH₂- (benzylic) | 25 - 35 | |
| 5-Hydroxy-1-indanone | C=O | 205 - 220 |
| Aromatic C-O | 155 - 165 | |
| Aromatic C-H | 115 - 150 | |
| -CH₂- (adjacent to C=O) | 35 - 45 | |
| -CH₂- (benzylic) | 25 - 35 |
Typical chemical shifts are based on general ¹³C NMR correlation tables.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound. For this compound, Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode shows a peak at an m/z of 149, corresponding to the protonated molecule ([M+H]⁺).[1] This confirms the molecular formula of C₉H₈O₂.
| Compound | Molecular Formula | Molecular Weight | Observed m/z ([M+H]⁺) |
| This compound | C₉H₈O₂ | 148.16 g/mol | 149 |
| 5-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 g/mol | 149 |
MS data for this compound sourced from ChemicalBook.[1] MS data for 5-Hydroxy-1-indanone sourced from Google Patents.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | O-H stretch (phenol) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 | |
| C-H stretch (aliphatic) | 2850 - 3000 | |
| C=O stretch (ketone) | 1680 - 1720 | |
| C=C stretch (aromatic) | 1450 - 1600 | |
| C-O stretch (phenol) | 1150 - 1250 | |
| 5-Hydroxy-1-indanone | O-H stretch (phenol) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 | |
| C-H stretch (aliphatic) | 2850 - 3000 | |
| C=O stretch (ketone) | 1680 - 1720 | |
| C=C stretch (aromatic) | 1450 - 1600 | |
| C-O stretch (phenol) | 1150 - 1250 |
Characteristic absorption ranges are based on standard IR correlation tables.
Visualizing the Workflow and Validation Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the spectroscopic data and the confirmed structure of this compound.
Caption: Experimental workflow for the synthesis and validation of this compound.
Caption: Logical connections between spectroscopic data and the confirmed structure.
References
comparative study of different synthetic routes to 6-Hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 6-hydroxy-1-indanone, a valuable intermediate in the synthesis of various biologically active molecules. The comparison focuses on a classical demethylation approach and an intramolecular Friedel-Crafts acylation, evaluating them on key performance indicators such as yield, reaction conditions, and starting material accessibility. Experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
The two routes offer distinct advantages and disadvantages. The demethylation of 6-methoxy-1-indanone (B23923) is a straightforward, single-product reaction with a moderate yield. In contrast, the intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid provides a more direct route from a potentially more accessible starting material, but with the significant challenge of producing a mixture of regioisomers that necessitates careful purification.
| Parameter | Route 1: Demethylation | Route 2: Intramolecular Friedel-Crafts Acylation |
| Starting Material | 6-Methoxy-1-indanone | 3-(3-hydroxyphenyl)propanoic acid |
| Key Reagents | Aluminum chloride, Toluene (B28343) | Polyphosphoric acid (PPA) |
| Reaction Conditions | Reflux, 1 hour | 100°C, 30 minutes |
| Reported Yield | 66%[1] | Not explicitly reported for 6-hydroxy isomer |
| Product Purity | High (single product) | Mixture of 6-hydroxy and 4-hydroxy isomers |
| Purification | Standard aqueous work-up and concentration | Requires chromatographic separation |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes to this compound.
Caption: Comparative workflow of the two synthetic routes.
Experimental Protocols
Route 1: Demethylation of 6-Methoxy-1-indanone
This method involves the cleavage of the methyl ether in 6-methoxy-1-indanone using a Lewis acid.
Materials:
-
6-Methoxy-1-indanone (2.5 g, 15.4 mmol)
-
Anhydrous aluminum chloride (5.3 g, 39.7 mmol)
-
Toluene (100 mL)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of aluminum chloride (5.3 g) in toluene (75 mL) is prepared in a reaction flask under a nitrogen atmosphere at room temperature.
-
6-Methoxy-1-indanone (2.5 g) is added slowly to the stirred suspension. An additional 25 mL of toluene is used to rinse the funnel and ensure all the starting material is added to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained for 1 hour.
-
After completion, the mixture is cooled to room temperature and then carefully poured into ice water to quench the reaction.
-
The mixture is transferred to a separatory funnel using ethyl acetate. The organic layer is separated, washed twice with water and once with saturated sodium chloride solution.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by concentration to yield the product.
Results: This procedure yields 1.5 g (66%) of this compound as a light tan solid.[1]
Route 2: Intramolecular Friedel-Crafts Acylation of 3-(3-hydroxyphenyl)propanoic acid
Materials:
-
3-(3-hydroxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Organic solvent (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
General Procedure:
-
3-(3-hydroxyphenyl)propanoic acid is added to polyphosphoric acid in a reaction flask.
-
The mixture is heated with stirring, for example at 100°C for 30 minutes, to effect cyclization.
-
The reaction is monitored for completion (e.g., by TLC).
-
Upon completion, the hot reaction mixture is carefully poured onto crushed ice.
-
The aqueous mixture is extracted with a suitable organic solvent.
-
The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting crude product, a mixture of 6-hydroxy- and 4-hydroxy-1-indanone, requires purification by column chromatography on silica gel to isolate the desired this compound.
Expected Challenges: The primary challenge of this route is the separation of the this compound from its 4-hydroxy isomer. The similarity in their physical properties can make chromatographic separation difficult and may lead to a lower isolated yield of the desired product.
Discussion and Conclusion
The choice between these two synthetic routes will largely depend on the specific needs and resources of the researcher.
Route 1 (Demethylation) is a reliable and predictable method for obtaining pure this compound. Its main advantage is the clean reaction profile, which simplifies the work-up and purification process, leading to a good overall yield of the desired product. The primary consideration for this route is the availability and cost of the starting material, 6-methoxy-1-indanone.
Route 2 (Friedel-Crafts Acylation) offers a more direct approach if 3-(3-hydroxyphenyl)propanoic acid is a more readily available or economical starting material. However, the formation of a regioisomeric mixture is a significant drawback. The need for careful chromatographic purification not only adds a time-consuming step to the process but also has the potential to significantly lower the final isolated yield of this compound.
For applications where high purity is critical and a straightforward synthesis is preferred, the demethylation of 6-methoxy-1-indanone is the recommended route . For situations where the starting propanoic acid is readily available and the laboratory is equipped for efficient chromatographic separations, the intramolecular Friedel-Crafts acylation may be a viable, albeit more challenging, alternative . Further optimization of the Friedel-Crafts reaction conditions could potentially improve the regioselectivity and thus the practicality of this route.
References
The Ascendant Profile of 6-Hydroxy-1-indanone Derivatives: A Comparative Analysis of Biological Efficacy
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel scaffolds with potent and selective biological activity is paramount. Among these, 6-Hydroxy-1-indanone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of pharmacological effects. This guide provides a comparative analysis of the biological efficacy of these derivatives against established drugs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their pursuit of next-generation therapeutics.
Neuroprotective Potential: Targeting Key Enzymes in Neurodegeneration
This compound derivatives have demonstrated significant promise in the context of neurodegenerative diseases, primarily through their potent inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), two key enzymes implicated in the pathophysiology of Alzheimer's and Parkinson's disease.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 1-indanone (B140024) have shown remarkable efficacy as AChE inhibitors, a cornerstone in the symptomatic treatment of Alzheimer's disease. The indanone moiety is a key structural feature of the well-established drug, Donepezil.
Comparative Analysis of AChE Inhibition:
| Compound | Target | IC50 Value | Known Drug | Target | IC50 Value |
| 1-Indanone Derivative (26d) | AChE | 14.8 nM | Donepezil | AChE | ~5-10 nM |
| 1-Indanone Derivative (26i) | AChE | 18.6 nM | Tacrine | AChE | ~50-100 nM |
| 1-Indanone Derivative (9) | AChE | 14.8 nM | |||
| 1-Indanone Derivative (14) | AChE | 18.6 nM |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.
Materials and Reagents:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives)
-
Known inhibitor (e.g., Donepezil)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, and test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, AChE solution, and varying concentrations of the test compounds or the known inhibitor. A control well without any inhibitor is also included.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitors to interact with the enzyme.
-
Initiation of Reaction: Add the substrate (ATCI) and DTNB to all wells to start the enzymatic reaction.
-
Measurement: Measure the absorbance of the yellow product (5-Thio-2-nitrobenzoic acid) at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Signaling Pathway: Acetylcholinesterase Action and Inhibition
Caption: Acetylcholinesterase (AChE) terminates neurotransmission by hydrolyzing acetylcholine. Inhibitors like this compound derivatives and Donepezil block AChE, increasing acetylcholine levels.
Monoamine Oxidase (MAO) Inhibition
Certain 1-indanone derivatives have been identified as potential inhibitors of both MAO-A and MAO-B, enzymes that degrade monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can help restore neurotransmitter balance, a therapeutic strategy for depression and Parkinson's disease.
Experimental Protocol: Monoamine Oxidase Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of MAO-A and MAO-B.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine (B1673886) for a continuous spectrophotometric assay)
-
Assay Buffer
-
Test compounds (this compound derivatives)
-
Known inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of MAO-A and MAO-B enzymes and various concentrations of the test compounds and known inhibitors in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the enzyme solution and the test compounds or known inhibitors.
-
Pre-incubation: Incubate the plate for a specific time to allow for the interaction between the inhibitors and the enzymes.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Measurement: Monitor the change in absorbance or fluorescence over time, which is indicative of the rate of substrate conversion by the MAO enzyme.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both MAO-A and MAO-B.
Signaling Pathway: Monoamine Oxidase in Neurodegeneration
Caption: Monoamine oxidase (MAO) degrades neurotransmitters, producing neurotoxic byproducts. Inhibitors can prevent this degradation.
Anti-inflammatory Activity
1-Indanone derivatives have also been investigated for their anti-inflammatory properties. Some derivatives have shown superior activity compared to the widely used non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Comparative Analysis of Anti-inflammatory Activity:
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for screening acute anti-inflammatory activity.
Materials and Reagents:
-
Wistar rats
-
Carrageenan (1% solution in saline)
-
Test compounds (this compound derivatives)
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Grouping and Dosing: Divide the rats into groups: a control group, a standard drug group, and groups for different doses of the test compounds. Administer the test compounds or the standard drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the volume of the injected paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume is a measure of inflammation. Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Signaling Pathway: Carrageenan-Induced Inflammation
Caption: Carrageenan induces inflammation by upregulating COX-2, leading to prostaglandin (B15479496) synthesis. Anti-inflammatory drugs inhibit COX-2.
Conclusion
The available data strongly suggest that this compound derivatives represent a versatile and potent scaffold for the development of new therapeutic agents. Their demonstrated efficacy in inhibiting key enzymes involved in neurodegeneration and inflammation, in some cases surpassing that of established drugs, warrants further investigation. The detailed experimental protocols provided herein offer a foundation for researchers to conduct standardized and comparative evaluations of these promising compounds. Future studies should focus on elucidating the structure-activity relationships and optimizing the pharmacokinetic properties of this exciting class of molecules to unlock their full therapeutic potential.
A Comparative Guide to the Quantitative Analysis of 6-Hydroxy-1-indanone in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 6-Hydroxy-1-indanone in a reaction mixture: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of an appropriate method is critical for accurate monitoring of reaction progress, yield determination, and impurity profiling in drug development and chemical synthesis.
Comparison of Analytical Methods
The choice of analytical technique depends on various factors including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Signal intensity is directly proportional to the number of nuclei. |
| Linearity (R²) | > 0.999 | > 0.998 | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.01 - 0.1 µg/mL | ~1% of total sample mass |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/mL | 0.03 - 0.3 µg/mL | ~3% of total sample mass |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Sample Preparation | Dilution, filtration. | Derivatization may be required, extraction. | Simple dissolution with internal standard. |
| Analysis Time per Sample | 10 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes |
| Strengths | Robust, widely available, good for routine analysis. | High sensitivity and selectivity, excellent for impurity identification. | Non-destructive, no need for specific reference standard of the analyte, highly accurate. |
| Weaknesses | Moderate sensitivity, potential for matrix interference. | Sample volatility and thermal stability required, derivatization can be complex. | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction matrix and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in reaction mixtures.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
-
Quantification:
-
Inject the prepared sample.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for detecting low-level impurities alongside the main analyte. Derivatization is often necessary for polar compounds like this compound to improve volatility and peak shape.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (or other suitable solvent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (or other suitable derivatizing agent)
-
This compound reference standard
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh a portion of the reaction mixture.
-
Extract the this compound into a suitable organic solvent if necessary.
-
Evaporate the solvent and add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization.
-
Dilute the derivatized sample with a suitable solvent to a concentration within the calibration range.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Detection: Full scan mode (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, using a characteristic ion of the derivatized this compound.
-
-
Calibration:
-
Prepare and derivatize a series of standard solutions of this compound.
-
Construct a calibration curve by plotting the peak area of the selected ion against concentration.
-
-
Quantification:
-
Inject the derivatized sample.
-
Quantify the derivatized this compound using the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte. An internal standard of known purity is used for calibration.[1][2][3][4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene) that has a signal that does not overlap with the analyte signals.[5][6]
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.[1]
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate integration).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. For this compound, the aromatic protons are often suitable.[7]
-
-
Quantification:
-
Calculate the concentration of this compound using the following formula:
Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
Mass = Mass in mg
-
MW = Molecular weight
-
Purity = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for qNMR analysis.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. emerypharma.com [emerypharma.com]
- 3. ethz.ch [ethz.ch]
- 4. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | 62803-47-8 [chemicalbook.com]
A Comparative Guide to Analytical Methods for the Characterization of 6-Hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 6-Hydroxy-1-indanone, a versatile intermediate in the synthesis of various biologically active compounds.[1][2] The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound in research and development settings. This document presents a comparative overview of spectroscopic and chromatographic techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable analytical approach.
Overview of Analytical Techniques
The characterization of this compound typically involves a combination of spectroscopic and chromatographic methods to elucidate its structure and assess its purity. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Data: A typical ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the aromatic and aliphatic protons.[1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.72 | s | 1H | -OH |
| 7.36 | d, J = 8 Hz | 1H | Ar-H |
| 7.07 | dd, J = 8, 3 Hz | 1H | Ar-H |
| 6.90 | d, J = 3 Hz | 1H | Ar-H |
| 2.94 | m | 2H | -CH₂- |
| 2.58 | m | 2H | -CH₂- |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference (DMSO-d₆ at 2.50 ppm).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electrospray ionization (ESI) is a common technique for this purpose.
ESI-MS Data: In positive ion mode, this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.[1][2]
| Ion | m/z (calculated) | m/z (observed) |
| [C₉H₈O₂ + H]⁺ | 149.0597 | 149 |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in this compound, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (phenol) | ~3300-3100 (broad) |
| C=O stretch (ketone) | ~1680-1660 |
| C=C stretch (aromatic) | ~1600, 1480 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan and subtract it from the sample spectrum.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It is particularly useful for assessing purity and quantifying the compound in various matrices.
Typical HPLC Parameters (Illustrative Example):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Validation Parameters (Hypothetical):
| Parameter | Value |
| Linearity (Concentration Range) | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution. Dissolve the sample to be analyzed in the same solvent.
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Run: Equilibrate the column with the mobile phase. Inject the standards and the sample.
-
Data Analysis: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.
Typical GC-MS Parameters (Illustrative Example for a Derivatized Analyte):
| Parameter | Condition |
| Column | DB-5ms (or equivalent, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Experimental Protocol: GC-MS Analysis
-
Derivatization (if necessary): React this compound with a silylating agent (e.g., BSTFA) to convert the hydroxyl group to a trimethylsilyl (B98337) ether.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Run: Inject the sample into the GC. The compounds are separated based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometry: As the compounds elute from the GC column, they are fragmented and detected by the mass spectrometer.
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.
Comparison of Analytical Methods
| Method | Information Provided | Advantages | Disadvantages | Best For |
| ¹H NMR | Detailed structural information, proton environment | Non-destructive, highly specific for structure determination | Lower sensitivity, requires pure sample | Unambiguous identification |
| ESI-MS | Molecular weight, elemental composition (with HRMS) | High sensitivity, small sample amount needed | Provides limited structural information on its own | Molecular weight confirmation |
| IR | Presence of functional groups | Fast, simple, non-destructive | Limited structural information, not suitable for complex mixtures | Functional group identification |
| HPLC-UV | Purity, quantification | High resolution, quantitative, versatile | Requires a chromophore for UV detection | Purity assessment and quantification |
| GC-MS | Separation and identification of volatile compounds | High sensitivity and selectivity | May require derivatization for non-volatile compounds | Analysis of volatile impurities |
Visualization of Analytical Workflow and Method Selection
The following diagrams illustrate a typical workflow for the characterization of this compound and a decision-making process for selecting the appropriate analytical method.
Conclusion
The comprehensive characterization of this compound is best achieved through a multi-technique approach. NMR and MS are essential for definitive structural elucidation, while HPLC is the method of choice for purity assessment and quantification due to its robustness and versatility. The specific choice and combination of analytical methods should be guided by the specific requirements of the analysis, such as the need for structural confirmation, purity determination, or quantitative measurement. This guide provides the necessary foundational information to make informed decisions for the analytical characterization of this compound in a drug discovery and development pipeline.
References
A Comparative Guide to the Anti-Inflammatory Effects of Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indanone and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the anti-inflammatory effects of various indanone derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in navigating the landscape of these compounds and identifying promising candidates for further investigation.
Executive Summary
Indanone derivatives have shown significant potential as anti-inflammatory agents by targeting key mediators and signaling pathways in the inflammatory cascade. This guide summarizes the in vitro and in vivo activities of several classes of indanone derivatives, including 2-benzylidene-1-indanones, sesquistilbene indanone analogues, and derivatives bearing a cinnamic acid moiety. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), primarily through the modulation of the NF-κB and MAPK signaling pathways.
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of selected indanone derivatives. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of Pro-inflammatory Cytokines by 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) [1][2][3]
| Cytokine | Assay System | IC50 (nM) |
| TNF-α | Human Whole Blood (HWB) | 298.8 |
| Human PBMCs | 96.29 | |
| IFN-γ | Human Whole Blood (HWB) | 217.6 |
| Human PBMCs | 103.7 | |
| IL-2 | Human Whole Blood (HWB) | 416.0 |
| Human PBMCs | 122.9 | |
| IL-8 | Human Whole Blood (HWB) | 336.6 |
| Human PBMCs | 105.2 |
Table 2: Inhibition of Nitric Oxide (NO) Production by Indanone Derivatives
| Compound Class | Specific Derivative | Assay System | IC50 | Reference |
| Sesquistilbene Indanone Analogue | Compound 11k | LPS-stimulated RAW264.7 cells | Potent inhibitor (specific IC50 not provided in abstract) | [4] |
| Indanone-Cinnamic Acid Hybrid | Compound 2m | LPS-stimulated RAW264.7 macrophages | 7.70 µM | [5] |
Table 3: Inhibition of Pro-inflammatory Cytokines by 2-Benzylidene-1-indanone (B110557) Derivatives [6][7][8]
| Specific Derivative | Cytokine | Inhibition (%) at 10 µM | Assay System |
| Compound 4d | TNF-α | 83.73 | LPS-stimulated murine primary macrophages |
| IL-6 | 69.28 | LPS-stimulated murine primary macrophages | |
| Compound 8f | TNF-α & IL-6 | Significant inhibition (specific % not provided in abstract) | LPS-stimulated murine primary macrophages |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is for measuring the production of nitric oxide by macrophages, a key indicator of inflammatory response.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Indanone derivatives to be tested
-
Griess Reagent (equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of the indanone derivatives for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for an additional 22-24 hours to induce NO production.[10]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to each 100 µL of supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration from a sodium nitrite standard curve.
TNF-α and IL-6 Production Assay (ELISA)
This protocol details the measurement of pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells or murine primary macrophages
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli
-
Indanone derivatives to be tested
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well microplates
Procedure:
-
Cell Culture and Treatment: Seed macrophages in a 96-well plate (5 x 10^5 cells/well) and allow them to adhere overnight.[6] Pre-treat the cells with the test compounds for 30 minutes.[6]
-
LPS Stimulation: Stimulate the cells with LPS (0.5 µg/mL) for 24 hours.[6]
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with the capture antibody for TNF-α or IL-6 overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate for 20-30 minutes.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α or IL-6 in the samples by comparing the absorbance to the standard curve.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of many indanone derivatives are attributed to their ability to modulate key inflammatory signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury | Semantic Scholar [semanticscholar.org]
- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 10. Nitrite assay [bio-protocol.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Hydroxy-1-indanone
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 6-Hydroxy-1-indanone, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a secure research environment.
Immediate Safety and Hazard Profile
This compound is a solid organic compound that presents several hazards.[1] Understanding these risks is the first step in safe handling and disposal. The primary hazards associated with this chemical are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Skin Sensitization (Category 1) | H317 | May cause an allergic skin reaction.[1] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
This data is a summary of hazard information and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) provided by the manufacturer.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] The following protocol is a general guideline based on standard laboratory practices for chemical waste management.
Step 1: Waste Identification and Classification
All chemical waste must be evaluated to determine if it is hazardous.[2] Based on its known hazards, this compound waste, including contaminated personal protective equipment (PPE) and empty containers, should be treated as hazardous waste. While not specifically listed as a P- or U-series waste, it would likely be classified as a toxic hazardous waste. Your institution's Environmental Health and Safety (EHS) department should be consulted for final classification and assignment of the appropriate waste codes.
Step 2: Container Selection and Labeling
-
Select an Appropriate Container: Use a container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container with a secure, screw-top lid is a suitable choice for solid chemical waste. The container must be in good condition, free from leaks or damage.
-
Properly Label the Container: As soon as the first particle of waste is added, the container must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The name and contact information of the principal investigator or laboratory manager.
-
Step 3: Waste Accumulation and Storage
-
Segregation: Store the this compound waste separately from other chemical waste streams to prevent accidental mixing of incompatible substances. It should be stored with other non-halogenated organic solids.
-
Designated Storage Area: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion and prevent spills.
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS department to arrange for a pickup. Do not dispose of chemical waste in the regular trash or down the drain.[3]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the licensed hazardous waste transporter.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the this compound, which will likely involve incineration at a permitted facility.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting researchers, the wider community, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.
References
Safeguarding Your Research: A Guide to Handling 6-Hydroxy-1-indanone
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper use of 6-Hydroxy-1-indanone, ensuring a secure laboratory environment.
Understanding the Risks
This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause skin irritation, may lead to an allergic skin reaction, and results in serious eye irritation[1][2]. Adherence to proper safety protocols is crucial to minimize exposure and ensure personal and environmental safety.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or P2 respirator | Required when dusts are generated to prevent inhalation[2]. |
| Eye Protection | Chemical safety goggles or face shield | To protect against dust particles and splashes, preventing serious eye irritation[2][3]. |
| Hand Protection | Impervious chemical-resistant gloves | To prevent skin contact, irritation, and potential allergic reactions[2]. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Quantitative Hazard and Physical Data
A summary of key quantitative data for this compound is provided below for quick reference.
| Property | Value | Source |
| Molecular Weight | 148.16 g/mol | [1][2] |
| Melting Point | 154-158 °C | [2][4] |
| Oral LD50 | 500.1 mg/kg |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Protocol:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
SDS Review: Carefully read the Safety Data Sheet (SDS) for this compound to be fully aware of its hazards and safety precautions.
-
PPE: Put on all required personal protective equipment as detailed in the table above.
-
Ventilation: Ensure you are working in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation[5].
-
Handling: When weighing and transferring the solid, do so carefully to minimize the generation of dust.
-
Decontamination: After handling, decontaminate the work surface with an appropriate solvent.
-
Waste Disposal: Dispose of any waste material, including contaminated consumables, in a clearly labeled, sealed container. Waste must be disposed of in accordance with national and local regulations. Do not mix with other waste.
-
PPE Removal: Remove and dispose of gloves and any other contaminated disposable PPE in the designated waste container.
-
Hygiene: Wash your hands thoroughly with soap and water after completing your work.
Hazard Management Logic
The relationship between hazard identification, risk assessment, and the implementation of control measures, including PPE, is a foundational concept in laboratory safety.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Protocol:
-
Segregation: Keep waste this compound separate from other chemical waste streams.
-
Containerization: Place the waste in its original container or a compatible, properly labeled, and sealed waste container.
-
Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through an approved waste disposal plant, adhering to all local and national regulations. Uncleaned containers should be treated as the product itself.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
